CalFluor 488 Azide
Description
The exact mass of the compound this compound is 835.27682898 g/mol and the complexity rating of the compound is 1690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[4-azido-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]-2-(3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N5O13S2/c1-41(2,11-5-21-56(45,46)47)13-15-51-17-19-53-33-26-36(54-20-18-52-16-14-42(3,4)12-6-22-57(48,49)50)32(39-40-38)25-31(33)37-29-9-7-27(43)23-34(29)55-35-24-28(44)8-10-30(35)37/h7-10,23-26H,5-6,11-22H2,1-4H3,(H-2,43,44,45,46,47,48,49,50) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSDHAKNPDGNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CCOCCOC1=CC(=C(C=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)N=[N+]=[N-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N5O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CalFluor 488 Azide: A Technical Guide to a Fluorogenic Probe for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 488 Azide is a fluorogenic, water-soluble probe that has emerged as a powerful tool for the visualization of biomolecules in living cells, tissues, and in vivo.[1][2][3][4][5] Developed by the Bertozzi group, this probe belongs to a class of "smart" fluorescent dyes that remain non-fluorescent until they participate in a specific chemical reaction, a feature that significantly reduces background noise and eliminates the need for wash steps in imaging protocols. This compound is designed for use in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". Its excitation and emission spectra are compatible with standard 488 nm laser lines and FITC filter sets.
The core principle behind this compound's fluorogenicity is photoinduced electron transfer (PeT). In its native azide form, the fluorescence of the dye is quenched. Upon reaction with an alkyne-containing molecule, the azide is converted to a triazole, which disrupts the PeT process and leads to a significant increase in fluorescence. This "turn-on" mechanism is highly advantageous for sensitive detection of a wide range of biomolecules, including glycans, proteins, DNA, and RNA, that have been metabolically, enzymatically, or chemically tagged with an alkykyne.
Core Properties and Specifications
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1798305-98-2 | |
| Molecular Weight | 835.94 g/mol | |
| Appearance | Yellow to orange amorphous solid | |
| Solubility | Water, DMSO |
Spectral Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | 500 nm | |
| Emission Maximum (λem) | 521 nm | |
| Quantum Yield (Φ) (Azide form) | 0.0059 | |
| Quantum Yield (Φ) (Triazole form) | 0.86 | |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | * |
| Spectrally Similar Dyes | FAM, Alexa Fluor® 488, Atto™ 488, CF™ 488A, DyLight™ 488 |
*Note: The molar extinction coefficient is for the spectrally similar dye iFluor® 488 azide and serves as an estimate for this compound.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a guide and may require optimization for specific cell types, tissues, or experimental conditions.
Protocol 1: Labeling of Cell Surface Glycoproteins on Live Cells
This protocol describes the metabolic labeling of cell surface sialic acids with an alkyne-modified sugar followed by detection with this compound.
Materials:
-
Cells of interest (e.g., HEK 293T)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or a suitable alkyne-modified sugar analog
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper ligand
-
Sodium ascorbate
-
Bathocuproine disulfonate (BCS) or another suitable quenching agent
-
Fluorescence microscope
Methodology:
-
Metabolic Labeling:
-
Culture cells in complete medium containing an appropriate concentration of the alkyne-modified sugar (e.g., 50 µM Ac4ManNAl for HEK 293T cells) for 1-3 days to allow for metabolic incorporation into cell surface glycans.
-
-
Preparation of Labeling Solution:
-
Prepare a fresh labeling cocktail immediately before use. For a final volume of 500 µL, mix the following in order:
-
440 µL of PBS
-
10 µL of 50 mM CuSO₄ (final concentration: 1 mM)
-
20 µL of 50 mM THPTA (final concentration: 2 mM)
-
20 µL of 250 mM sodium ascorbate (final concentration: 10 mM)
-
10 µL of 500 µM this compound in DMSO (final concentration: 10 µM)
-
-
Vortex the solution briefly to mix.
-
-
Cell Labeling:
-
Wash the cells twice with PBS.
-
Add the labeling cocktail to the cells and incubate for 5-20 minutes at room temperature, protected from light.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, add a quenching agent such as BCS to a final concentration of 1 mM.
-
-
Imaging:
-
Image the cells directly without washing using a fluorescence microscope equipped with a standard FITC filter set.
-
Protocol 2: Labeling of Newly Synthesized DNA in Fixed Cells
This protocol outlines the labeling of incorporated 5-ethynyl-2'-deoxyuridine (EdU) in fixed and permeabilized cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Fixative (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
PBS, pH 7.4
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or a similar copper ligand
-
Sodium ascorbate
-
Bovine serum albumin (BSA)
-
Fluorescence microscope
Methodology:
-
EdU Incorporation:
-
Incubate cells with 10 µM EdU in complete medium for a desired period (e.g., 16 hours) to allow for incorporation into newly synthesized DNA.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Preparation of Click Reaction Cocktail:
-
Prepare a fresh reaction cocktail. For each sample, mix:
-
This compound to a final concentration of 10 µM
-
CuSO₄ to a final concentration of 1 mM
-
TBTA to a final concentration of 100 µM
-
Sodium ascorbate to a final concentration of 2 mM
-
BSA to a final concentration of 0.1 mg/mL in PBS
-
-
-
Labeling Reaction:
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging:
-
Image the cells directly without washing using a fluorescence microscope.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the application of this compound.
Discussion
The unique properties of this compound make it an invaluable reagent for a multitude of applications in life sciences. Its fluorogenic nature addresses a major limitation of traditional fluorescent probes by minimizing background signal from unreacted dye, thus enabling high-contrast imaging without the need for wash steps. This is particularly advantageous for delicate samples, such as live cells or tissues, where washing can be detrimental.
The ability to visualize metabolically labeled biomolecules provides a powerful window into dynamic cellular processes. For example, as illustrated in the experimental workflow (Fig. 1), researchers can track the synthesis and trafficking of glycoproteins to the cell surface. Glycosylation is a critical post-translational modification that plays a fundamental role in a wide array of biological processes, including cell-cell recognition, signaling, and immune responses.
The Epidermal Growth Factor Receptor (EGFR) is a prime example of a glycoprotein whose function is modulated by its glycosylation status. The EGFR signaling pathway (Fig. 2) is a crucial regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. By using this compound in conjunction with metabolic glycoengineering, researchers can investigate how changes in EGFR glycosylation affect ligand binding, receptor dimerization, and downstream signaling cascades. This approach can provide insights into disease mechanisms and aid in the development of novel therapeutic strategies that target glycosylation pathways.
References
CalFluor 488 Azide: A Technical Guide to its Principle of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 488 Azide is a fluorogenic probe that has emerged as a powerful tool for the specific labeling and visualization of biomolecules in complex biological systems. Its principle of action is centered on the bioorthogonal "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). A key feature of this compound is its fluorogenic nature; it is virtually non-fluorescent until it reacts with an alkyne-modified target, leading to a significant increase in fluorescence emission.[1][2][3] This "turn-on" mechanism minimizes background noise and eliminates the need for wash steps, making it ideal for sensitive applications such as live-cell imaging and in vivo studies.[4][5]
This technical guide provides an in-depth overview of the core principles governing the action of this compound, detailed experimental protocols for its use, and a summary of its key quantitative data.
Principle of Action: Photoinduced Electron Transfer (PeT) Quenching
The fluorogenic properties of this compound are based on the principle of photoinduced electron transfer (PeT). In its native state, the azide group is electronically coupled to the fluorophore core. Upon excitation with light, an electron from the azide-containing portion of the molecule is transferred to the excited fluorophore, quenching its fluorescence and causing it to return to the ground state non-radiatively.
This quenching mechanism is disrupted upon the formation of a stable triazole ring through a click chemistry reaction with an alkyne. The cycloaddition reaction alters the electronic properties of the molecule, inhibiting the PeT process. Consequently, upon excitation, the fluorophore can now return to its ground state via the emission of a photon, resulting in a bright green fluorescence.
Data Presentation
The following table summarizes the key quantitative data for this compound and its fluorescent triazole product.
| Property | Value | Reference(s) |
| CAS Number | 1798305-98-2 | |
| Molecular Formula | C₃₇H₄₉N₅O₁₃S₂ | |
| Molecular Weight | 835.94 g/mol | |
| Excitation Maximum (Ex) | ~500 nm | |
| Emission Maximum (Em) | ~521 nm | |
| Appearance | Yellow to orange amorphous solid | |
| Solubility | Water, DMSO |
Signaling Pathways and Experimental Workflows
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
The following diagram illustrates the general workflow for labeling an alkyne-modified biomolecule with this compound using a copper(I)-catalyzed reaction.
Caption: Workflow for CuAAC labeling with this compound.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
This diagram shows the workflow for the copper-free SPAAC reaction, which is particularly suitable for live-cell imaging due to the absence of cytotoxic copper.
Caption: Workflow for copper-free SPAAC labeling.
Experimental Protocols
The following are generalized protocols for using this compound in CuAAC and SPAAC reactions. Optimal conditions may vary depending on the specific application and biomolecule of interest.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from general CuAAC procedures and is suitable for fixed cells or in vitro labeling.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (optional, e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Reaction Cocktail: In a microcentrifuge tube, prepare the click chemistry reaction cocktail. The final concentrations should be optimized, but a typical starting point is:
-
This compound: 1-10 µM
-
Copper(II) sulfate: 50-100 µM
-
THPTA (optional): 250-500 µM
-
Sodium ascorbate: 1-2.5 mM
-
-
Add to Sample: Add the reaction cocktail to your sample containing the alkyne-modified biomolecule.
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Imaging: The sample can be directly imaged without washing steps. If desired, a wash with PBS can be performed to remove any residual unbound probe.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.
Materials:
-
Biomolecule modified with a strained alkyne (e.g., DBCO, BCN)
-
This compound
-
Cell culture medium or appropriate buffer
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the appropriate cell culture medium or buffer to the desired final concentration (typically 1-10 µM).
-
Labeling: Add the this compound solution to your cells or sample containing the strained alkyne-modified biomolecule.
-
Incubate: Incubate for 30-120 minutes at 37°C (for live cells) or room temperature, protected from light. The optimal incubation time should be determined empirically.
-
Imaging: Image the sample directly. No washing is required due to the fluorogenic nature of the probe.
Conclusion
This compound is a highly effective and versatile tool for bioorthogonal labeling. Its fluorogenic nature, based on the disruption of photoinduced electron transfer upon click chemistry reaction, allows for high-contrast imaging with minimal background interference. The availability of both copper-catalyzed and strain-promoted reaction pathways provides flexibility for a wide range of applications, from fixed-cell imaging to dynamic studies in living systems. The detailed protocols and data presented in this guide offer a solid foundation for researchers to successfully incorporate this compound into their experimental workflows.
References
- 1. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 1798305-98-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Fluorescent Dye | 1798305-98-2 | Invivochem [invivochem.com]
- 5. Buy this compound | 1798305-98-2 [smolecule.com]
CalFluor 488 Azide: A Technical Guide to its Fluorogenic Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 488 Azide is a cutting-edge fluorogenic probe that has gained significant traction in bioorthogonal chemistry and biological imaging. Its unique "turn-on" fluorescence mechanism, activated by the highly specific and efficient click chemistry reaction, makes it an invaluable tool for the precise labeling and visualization of alkyne-modified biomolecules in complex biological systems. This guide provides an in-depth exploration of the fluorescence mechanism of this compound, alongside practical data and a detailed experimental protocol for its application in cellular imaging.
The Core Mechanism: Photoinduced Electron Transfer (PeT)
The fluorogenic nature of this compound is governed by a process known as Photoinduced Electron Transfer (PeT). In its native state, the CalFluor 488 fluorophore, a derivative of fluorescein, is held in a non-fluorescent or "quenched" state by the appended azide group.
Upon excitation with light of an appropriate wavelength, the fluorophore is promoted to an excited electronic state. However, instead of relaxing back to the ground state by emitting a photon (fluorescence), the excited fluorophore is rapidly quenched by the nearby azide group. This quenching occurs through the transfer of an electron from the azide to the excited fluorophore, a non-radiative decay pathway that dissipates the energy as heat.
The efficiency of this PeT process is dependent on the relative energy levels of the fluorophore's excited state and the highest occupied molecular orbital (HOMO) of the quencher (the azide). In the case of this compound, these energy levels are favorably aligned for efficient quenching, resulting in minimal background fluorescence.
The "turn-on" of fluorescence is triggered by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, commonly known as click chemistry. When this compound reacts with an alkyne-containing molecule, the azide moiety is converted into a stable triazole ring. This chemical transformation significantly lowers the HOMO energy level of the quenching group. As a result, the electron transfer from the newly formed triazole to the excited fluorophore is no longer energetically favorable.
With the PeT pathway effectively blocked, the excited fluorophore can now return to its ground state via the emission of a photon, leading to a dramatic increase in fluorescence intensity. This highly specific, reaction-induced fluorescence provides a high signal-to-noise ratio, enabling sensitive and selective detection of the target biomolecule.
Figure 1: Photoinduced Electron Transfer (PeT) Mechanism of this compound.
Quantitative Data
The following table summarizes the key photophysical properties of this compound before and after the click reaction. This data is essential for designing and interpreting fluorescence-based experiments.
| Property | This compound (Pre-Click) | CalFluor 488-Triazole (Post-Click) |
| Excitation Maximum (λex) | ~495 nm | ~500 nm |
| Emission Maximum (λem) | N/A (Essentially non-fluorescent) | ~521 nm |
| Molar Extinction Coefficient (ε) | Data not readily available | Data not readily available |
| Fluorescence Quantum Yield (Φ) | Very low (<0.01) | High (~0.8-0.9) |
| Fluorescence Lifetime (τ) | Data not readily available | Data not readily available |
| Appearance | Colorless in solution | Bright green fluorescence |
Note: The exact photophysical properties can be influenced by the solvent, pH, and the nature of the alkyne-containing molecule.
Experimental Protocol: Cell Surface Glycan Labeling
This protocol provides a detailed methodology for the labeling of cell surface glycans using this compound. This is a representative protocol and may require optimization for different cell types and experimental setups.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Metabolic labeling reagent (e.g., Ac4ManNAz - N-azidoacetylmannosamine-tetraacylated)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Copper(I)-stabilizing ligand (e.g., THPTA, TBTA, or BTTAA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
DMSO
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Treat cells with an appropriate concentration of the metabolic labeling reagent (e.g., 25-50 µM Ac4ManNAz) in their normal growth medium. c. Incubate the cells for 1-3 days to allow for the incorporation of the azide-modified sugars into cell surface glycans.
-
Preparation of Labeling Solution (Click Chemistry Cocktail): It is recommended to prepare the components as stock solutions and mix them immediately before use. a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare a 50 mM stock solution of CuSO4 in water. c. Prepare a 50 mM stock solution of the copper(I)-stabilizing ligand in DMSO or water (depending on the ligand). d. Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Click Reaction Labeling: a. Wash the metabolically labeled cells twice with PBS. b. Prepare the click chemistry cocktail by adding the components to PBS in the following order, vortexing gently after each addition: i. Copper(II) sulfate (final concentration: 50-100 µM) ii. Copper(I)-stabilizing ligand (final concentration: 250-500 µM) iii. This compound (final concentration: 5-10 µM) iv. Sodium Ascorbate (final concentration: 1-2.5 mM) c. Remove the PBS from the cells and add the freshly prepared click chemistry cocktail. d. Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Washing and Imaging: a. Remove the click chemistry cocktail and wash the cells three times with PBS. b. The cells are now ready for imaging. Mount the coverslips or image the dish directly using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520 nm).
Figure 2: Experimental Workflow for Cell Surface Labeling.
Conclusion
This compound represents a significant advancement in the field of fluorescent probes. Its fluorogenic nature, underpinned by a well-understood Photoinduced Electron Transfer mechanism, allows for the highly sensitive and specific detection of alkyne-labeled biomolecules with minimal background interference. The ability to perform "no-wash" imaging in live cells opens up new avenues for studying dynamic biological processes. The data and protocols provided in this guide serve as a valuable resource for researchers looking to harness the power of this compound in their scientific endeavors.
CalFluor 488 Azide: An In-Depth Technical Guide to Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 488 Azide is a cutting-edge fluorogenic probe designed for the specific and sensitive labeling of biomolecules through bioorthogonal chemistry. This water-soluble azide becomes fluorescent only upon reaction with an alkyne, a property that significantly reduces background noise and eliminates the need for wash steps in many imaging applications.[1][2][3] Its activation can be achieved through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering versatility for a wide range of experimental setups, including live-cell and in vivo imaging.[1][2] This guide provides a comprehensive overview of this compound, including its photophysical properties, detailed experimental protocols, and its application in biological research.
Core Properties and Performance
This compound has been engineered for high performance in bioorthogonal labeling experiments. Its key characteristics are summarized below, providing a clear comparison of its performance before and after click reaction.
| Property | This compound (Unreacted) | CalFluor 488-Triazole (Reacted) | Reference |
| Excitation Maximum (λex) | ~500 nm | ~500 nm | |
| Emission Maximum (λem) | ~521 nm | ~521 nm | |
| Quantum Yield (Φ) | 0.00306 | 0.0747 | |
| Fluorescence Enhancement | - | ~243-fold | |
| Solubility | Water, DMSO | - |
Experimental Workflows and Protocols
The successful application of this compound in bioorthogonal labeling hinges on the meticulous execution of experimental protocols. Below are detailed methodologies for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions in a cellular context.
Experimental Workflow: Bioorthogonal Labeling of Cellular Components
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Surface Glycoprotein Labeling
This protocol is adapted from a study on labeling cell-surface glycoproteins on HEK 293T cells.
Materials:
-
HEK 293T cells cultured with 50 µM Ac4ManNAl (peracetylated N-alkynylmannosamine) for 3 days
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
BTTAA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand stock solution (e.g., 50 mM in DMSO)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Bathocuproine disulfonate (BCS) stock solution (e.g., 50 mM in water)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture HEK 293T cells with 50 µM Ac4ManNAl for 3 days to allow for metabolic incorporation of the alkyne-modified sugar into cell-surface glycoproteins.
-
Labeling Reaction:
-
Prepare the labeling cocktail in cell culture medium. For a final volume of 1 mL, add the following:
-
10 µL of 1 mM this compound (final concentration: 10 µM)
-
1 µL of 50 mM CuSO4 (final concentration: 50 µM)
-
6 µL of 50 mM BTTAA ligand (final concentration: 300 µM)
-
50 µL of 100 mM sodium ascorbate (final concentration: 5 mM)
-
-
Aspirate the culture medium from the cells and add the labeling cocktail.
-
-
Incubation: Incubate the cells for 10-30 minutes at room temperature, protected from light.
-
Quenching: Add 20 µL of 50 mM BCS to the labeling cocktail to quench the copper-catalyzed reaction.
-
Imaging: Image the cells directly without washing.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol is a general guideline for SPAAC reactions in live cells, which avoids the cytotoxicity associated with copper catalysts.
Materials:
-
Cells metabolically labeled with an alkyne-containing substrate (e.g., using Ac4ManNAl).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
A cyclooctyne reagent (e.g., DBCO, BCN) conjugated to a molecule of interest, or used as a standalone labeling agent.
-
Cell culture medium.
-
PBS.
Procedure:
-
Cell Preparation: Culture cells with the desired alkyne-modified substrate for a sufficient period to allow for metabolic incorporation.
-
Labeling Reaction:
-
Prepare the labeling solution by diluting the this compound and the cyclooctyne reagent in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Aspirate the culture medium from the cells and add the labeling solution.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator, protected from light. The optimal incubation time may vary depending on the cell type and the specific reactants.
-
Washing (Optional): For applications requiring very low background, wash the cells once or twice with pre-warmed PBS or cell culture medium. However, one of the key advantages of this compound is its fluorogenic nature, which often makes washing steps unnecessary.
-
Imaging: Image the live cells using a fluorescence microscope with appropriate filter sets for CalFluor 488.
Application in Visualizing Signaling Pathways
Bioorthogonal labeling with this compound is a powerful tool for studying cellular signaling pathways. By metabolically incorporating alkyne-modified substrates into key signaling molecules such as G-protein coupled receptors (GPCRs), researchers can visualize their localization, trafficking, and interactions in live cells.
Visualizing GPCR Signaling: A Representative Example
The following diagram illustrates a conceptual workflow for labeling and visualizing a GPCR using this compound. This allows for the investigation of downstream signaling events upon ligand binding.
Photostability and Signal-to-Noise Ratio
A critical advantage of this compound is its high signal-to-noise ratio, a direct result of its fluorogenic properties. The minimal fluorescence of the unreacted probe significantly reduces background, leading to clearer images and more sensitive detection. In terms of photostability, CalFluor 488 is comparable to other high-performance green fluorophores like Alexa Fluor 488, making it suitable for demanding imaging applications that require prolonged or repeated exposure to excitation light.
Conclusion
This compound is a versatile and powerful tool for bioorthogonal labeling. Its fluorogenic nature, coupled with its compatibility with both CuAAC and SPAAC reactions, makes it an excellent choice for a wide range of applications, from labeling specific biomolecules in live cells to in vivo imaging. The detailed protocols and data presented in this guide provide a solid foundation for researchers to incorporate this advanced probe into their experimental workflows, enabling new insights into complex biological processes.
References
An In-depth Technical Guide to Fluorogenic Azide Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of fluorogenic azide probes, detailing their core principles, design strategies, applications, and the experimental protocols necessary for their successful implementation. These smart probes represent a significant advancement in biological imaging and drug development, enabling the visualization of biomolecules in living systems with high signal-to-noise ratios without the need for wash steps.
Core Principles of Fluorogenic Azide Probes
Fluorogenic azide probes are molecules designed to be non-fluorescent or weakly fluorescent until they react with a specific target. This "turn-on" mechanism is central to their utility, as it allows for the direct visualization of the reaction product without the interference of background fluorescence from unreacted probes.[1][2] This is particularly advantageous in complex biological environments where washing away excess probe is difficult or impossible, such as in living cells or whole organisms.[1][2][3]
The primary mechanism governing the fluorogenic properties of most modern azide probes is Photoinduced Electron Transfer (PeT) . In its "off" state, the azide group acts as an electron-donating quenching moiety. Upon excitation of the fluorophore, an electron is transferred from the azide to the fluorophore, preventing the emission of a photon. This process keeps the probe dark.
The activation of fluorescence occurs through bioorthogonal chemistry, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , collectively known as "click chemistry". When the azide probe reacts with an alkyne-tagged biomolecule, the azide is converted into a triazole. This transformation withdraws the electron-donating capacity of the nitrogenous group, thereby inhibiting the PeT process and restoring the fluorescence of the core dye.
Design and Signaling Pathway
The rational design of fluorogenic azide probes has been significantly advanced by computational methods, such as density functional theory, which can predict the fluorescence quantum yield of different molecular structures. A key design principle involves attaching an azide-containing quenching group to a fluorophore scaffold in a way that facilitates efficient PeT.
A successful example of this design strategy is the CalFluor series of probes, developed by the Bertozzi group. These probes utilize a 3-azido-4,6-dialkoxyaryl group as a universal "switch" that can effectively quench a variety of xanthene-based fluorophores. This modular design has led to a palette of fluorogenic azide probes with emission maxima spanning the visible spectrum, from green to far-red.
Figure 1: Signaling pathway of a PeT-based fluorogenic azide probe.
Quantitative Data on Probe Performance
The performance of fluorogenic azide probes is typically evaluated based on their fluorescence enhancement upon reaction, quantum yield of the product, and photophysical properties. The CalFluor series demonstrates significant improvements over earlier fluorogenic probes.
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Azide) | Quantum Yield (Triazole) | Fluorescence Enhancement | Reference |
| CalFluor 488 | 500 | 521 | <0.01 | 0.81 | ~173x | |
| CalFluor 555 | 561 | 583 | <0.01 | 0.41 | ~150x | |
| CalFluor 580 | 591 | 609 | <0.01 | 0.36 | ~24x | |
| CalFluor 647 | 657 | 674 | 0.01 | 0.28 | ~46x | |
| 4-azidonaphthyl fluorescein | - | - | - | - | ~30x | |
| Si-fluorescein 10a | - | >600 | - | - | >100x |
Applications in Research and Drug Development
Fluorogenic azide probes have been successfully employed to visualize a wide range of biomolecules, including glycans, proteins, DNA, and RNA, in various biological contexts.
-
Metabolic Labeling: Cells can be fed with metabolic precursors functionalized with an alkyne group. These precursors are incorporated into newly synthesized biomolecules, which can then be visualized by reaction with a fluorogenic azide probe. For example, alkyne-modified sugars like N-azidoacetylmannosamine (ManNAz) can be used to label cell-surface glycans.
-
Imaging Newly Synthesized DNA/RNA: 5-ethynyl-2'-deoxyuridine (EdU) and 5-ethynyl uridine (EU) are alkyne-containing analogues of thymidine and uridine, respectively. They are incorporated into newly synthesized DNA and RNA and can be detected with fluorogenic azide probes.
-
No-Wash Cellular and Tissue Imaging: The high signal-to-noise ratio of these probes makes them ideal for imaging in live cells, developing organisms like zebrafish, and tissue slices where washout steps are impractical. This capability is crucial for studying dynamic biological processes in real-time.
-
Drug Development: These probes can be used to track the distribution and target engagement of alkyne-modified drug candidates within cells and tissues.
Experimental Protocols
The following are generalized protocols for the use of fluorogenic azide probes. Specific concentrations and incubation times may need to be optimized for different cell types, tissues, and experimental setups.
General Workflow for Cellular Imaging
Figure 2: General experimental workflow for cellular imaging.
Protocol for Labeling Newly Synthesized DNA with EdU
This protocol is adapted from methods described for CalFluor probes.
-
Metabolic Labeling: Culture cells (e.g., HEK 293T) in the presence of 10 µM EdU for a duration appropriate to the experimental question (e.g., 12 hours).
-
Cell Fixation and Permeabilization:
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Click Reaction:
-
Prepare a fresh "click cocktail" with the following components (final concentrations):
-
Fluorogenic azide probe (e.g., CalFluor 488 azide): 1-5 µM
-
Copper(II) sulfate (CuSO₄): 100 µM
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 500 µM
-
Sodium ascorbate: 5 mM (add fresh)
-
-
Add the click cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Aspirate the click cocktail.
-
Add imaging buffer (e.g., PBS).
-
Image the cells using appropriate fluorescence microscopy settings. No wash steps are required after the click reaction.
-
Protocol for "Click-First" Synthesis of a Fluorescent Probe
This strategy is useful when the target molecule is sensitive to the copper catalyst used in CuAAC.
-
Reaction Setup: Dissolve the alkyne-modified fluorescent dye (1 equivalent) and an azide-containing linker (e.g., Azido-PEG2-C6-Cl, 1.2 equivalents) in a suitable solvent like DMF.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of CuSO₄ (0.1 equivalents) and a copper ligand like TBTA (0.1 equivalents) in DMF.
-
Initiation of Click Reaction:
-
Add the CuSO₄/ligand solution to the dye and linker mixture.
-
Add sodium ascorbate (0.5 equivalents) to reduce Cu(II) to the active Cu(I) state.
-
-
Reaction and Purification:
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, purify the resulting fluorescently-labeled linker by flash chromatography.
-
-
Conjugation to Target: The purified, fluorescently-labeled linker can then be conjugated to a target molecule via its reactive group (e.g., a chloro group for reaction with amines or thiols).
Protocol for "Substitution-First" Synthesis of a Fluorescent Probe
This approach is employed when the fluorescent dye is sensitive to the conditions of the initial conjugation reaction.
-
Conjugation of Linker to Target: React the azide-containing linker (e.g., Azido-PEG2-C6-Cl) with a nucleophilic group on the target molecule (e.g., an amine on a protein). For example, incubate a protein like BSA with a 20-50 fold molar excess of the linker at 37°C for 4-6 hours.
-
Purification: Remove the excess, unreacted linker using size-exclusion chromatography to obtain the azide-functionalized target molecule.
-
Click Reaction with Dye:
-
Dissolve the azide-functionalized target molecule and an alkyne-modified fluorescent dye in a suitable buffer.
-
Perform either a CuAAC reaction as described in Protocol 5.3 or a copper-free SPAAC reaction by adding a strained alkyne dye (e.g., DBCO-Cy5) and incubating at room temperature for 2-4 hours.
-
-
Final Purification: Remove the excess, unconjugated dye using size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
Conclusion
Fluorogenic azide probes have emerged as powerful tools for chemical biologists, cell biologists, and drug development professionals. Their ability to provide high-contrast imaging in complex biological systems without the need for wash steps overcomes a major limitation of traditional fluorescent probes. The continued development of new probes with improved photophysical properties and a broader range of applications promises to further enhance our ability to visualize and understand the intricate molecular processes of life.
References
CalFluor 488 Azide (CAS: 1798305-98-2): A Technical Guide for Advanced Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 488 Azide is a state-of-the-art fluorogenic probe designed for bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in complex biological systems.[1][2] Its unique "turn-on" fluorescence mechanism, where it remains non-fluorescent until it reacts with an alkyne-tagged molecule, significantly reduces background noise and eliminates the need for wash steps, making it an ideal tool for live-cell imaging and in vivo studies.[1][2][3] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its application in copper-catalyzed and strain-promoted click chemistry, and its use in cellular imaging.
Core Properties and Specifications
This compound is a water-soluble, yellow to orange amorphous solid. It is designed for high-contrast imaging with minimal non-specific binding.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below. These properties make it a versatile and robust tool for a variety of fluorescence-based applications.
| Property | Value | Reference |
| CAS Number | 1798305-98-2 | |
| Molecular Formula | C₃₇H₄₉N₅O₁₃S₂ | |
| Molecular Weight | 835.94 g/mol | |
| Appearance | Yellow to orange amorphous solid | |
| Solubility | Water, DMSO | |
| Storage | Store at -20°C, desiccated. |
| Spectroscopic Property | Value (Pre-Click) | Value (Post-Click) | Reference |
| Excitation Maximum (λex) | ~500 nm | ~500 nm | |
| Emission Maximum (λem) | N/A (non-fluorescent) | ~521 nm | |
| Quantum Yield (Φ) | 0.0059 | 0.437 | |
| Fluorescence Enhancement | - | ~74x |
Bioorthogonal Labeling: The "Click Chemistry" Advantage
This compound's utility lies in its ability to participate in "click chemistry" reactions, specifically the azide-alkyne cycloaddition. This reaction is highly specific, efficient, and bioorthogonal, meaning it does not interfere with native biological processes. This compound can be used in two primary modes of click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to join the azide of CalFluor 488 with a terminal alkyne on a target biomolecule. This method is widely used for its rapid kinetics and high yields.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC offers a copper-free alternative, which is particularly advantageous for live-cell imaging where copper toxicity can be a concern. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with the azide of CalFluor 488.
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
The following are detailed protocols for common applications of this compound. These should be considered as starting points, and optimization may be necessary for specific experimental systems.
Protocol 1: No-Wash Labeling of Newly Synthesized DNA in Fixed Cells (CuAAC)
This protocol is adapted from the work of Shieh et al. (2015) for the no-wash labeling of EdU-labeled DNA in fixed and permeabilized cells.
Materials:
-
Cells cultured on coverslips
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate (freshly prepared)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Metabolic Labeling: Incubate cells with EdU at a final concentration of 10-50 µM in complete culture medium for the desired pulse duration (e.g., 1-2 hours) to label newly synthesized DNA.
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, add the components in the following order:
-
PBS: 438 µL
-
CuSO₄ (from 100 mM stock): 5 µL (final concentration 1 mM)
-
THPTA or TBTA (from 100 mM stock): 5 µL (final concentration 1 mM)
-
This compound (from 10 mM stock in DMSO): 0.5 µL (final concentration 10 µM)
-
BSA (from 10% stock): 5 µL (final concentration 0.1%)
-
Sodium Ascorbate (from 100 mM stock, freshly prepared): 50 µL (final concentration 10 mM)
-
-
Labeling: Wash the cells three times with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Imaging: The cells can be imaged directly without washing. If desired, a brief rinse with PBS can be performed before mounting the coverslip on a microscope slide with an appropriate mounting medium.
Protocol 2: Live-Cell Labeling of Glycans (SPAAC)
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to incorporate an azide-containing sugar, followed by reaction with a cyclooctyne-modified fluorophore. For labeling with this compound, the biomolecule of interest would need to be tagged with a cyclooctyne.
Materials:
-
Adherent mammalian cells
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling of sialic acids
-
This compound
-
DBCO- or BCN-functionalized linker to conjugate to the biomolecule of interest
-
Complete cell culture medium
-
PBS
Procedure:
-
Metabolic Labeling: Culture cells in the presence of Ac₄ManNAz (e.g., 25-50 µM) for 24-48 hours to incorporate azido-sugars into cell surface glycans.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 5-20 µM).
-
Labeling: Wash the cells twice with warm PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator, protected from light.
-
Imaging: The cells can be imaged directly in the labeling medium or after washing twice with fresh, pre-warmed medium.
Caption: General workflow for live-cell imaging using this compound.
Applications
The unique properties of this compound make it a powerful tool for a wide range of applications in biological research and drug development.
-
Live-Cell Imaging: Its fluorogenic nature and the bioorthogonality of click chemistry allow for real-time visualization of dynamic processes in living cells with minimal perturbation.
-
No-Wash Labeling: The elimination of wash steps simplifies experimental workflows, saves time, and preserves delicate cellular structures, which is particularly beneficial for high-throughput screening and in vivo imaging.
-
Bioconjugation: this compound can be used to specifically label a wide variety of biomolecules, including proteins, glycans, DNA, and RNA, that have been metabolically, enzymatically, or synthetically tagged with an alkyne.
-
In Vivo Imaging: The high signal-to-noise ratio and low background fluorescence make it suitable for imaging in complex biological environments such as tissues and whole organisms, including zebrafish embryos and mouse brain slices.
-
Drug Discovery: The ability to specifically label and track drug targets or drug molecules in a cellular context provides a valuable tool for understanding drug mechanisms of action and pharmacokinetics.
Conclusion
This compound is a highly effective and versatile fluorogenic probe for bioorthogonal labeling. Its key advantages, including high fluorescence enhancement, no-wash imaging capabilities, and compatibility with both copper-catalyzed and strain-promoted click chemistry, position it as an indispensable tool for researchers and scientists in various fields. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this compound in advanced biological imaging and bioconjugation studies.
References
CalFluor 488 Azide: A Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of CalFluor 488 Azide, a fluorogenic probe essential for the precise, no-wash bioorthogonal labeling of biomolecules. Its application in advanced imaging and drug discovery is detailed, supported by its physicochemical properties and established experimental protocols.
Core Properties of this compound
This compound is a water-soluble, fluorogenic azide probe. A key feature of this compound and other CalFluor dyes is that they are not fluorescent until they react with an alkyne-tagged biomolecule. This property is highly advantageous for imaging in complex biological environments, such as within cells or living organisms, as it minimizes background fluorescence and eliminates the need for wash steps to remove unreacted probes.[1][2][3][4][5] The activation of fluorescence occurs upon the copper-catalyzed or metal-free click chemistry reaction with an alkyne, forming a stable triazole linkage.
The structure of this compound is based on a xanthene core, similar to fluorescein, and is functionalized with an azide group for click chemistry. Its zwitterionic tails contribute to its water solubility and minimize non-specific interactions with proteins and detergents.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 835.94 g/mol | |
| Molecular Formula | C₃₇H₄₉N₅O₁₃S₂ | |
| CAS Number | 1798305-98-2 | |
| Excitation Maximum (Ex) | 500 nm | |
| Emission Maximum (Em) | 521 nm | |
| Appearance | Yellow to orange amorphous solid | |
| Solubility | Water, DMSO | |
| Storage | -20°C, desiccated, protect from light |
Chemical Structure
-
IUPAC Name: 3-[2-[2-[4-azido-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]-2-(3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate
-
SMILES: [N-]=[N+]=NC1=CC(=C(OCCOCC--INVALID-LINK--(C)CCCS(=O)(=O)[O-])C=C1OCCOCC--INVALID-LINK--(C)CCCS(=O)(=O)[O-])C2=C3C=CC(=O)C=C3OC=4C=C(O)C=CC42
Experimental Applications and Protocols
This compound is a versatile tool for visualizing a wide range of alkyne-labeled biomolecules, including glycans, DNA, RNA, and proteins, in various biological systems such as cultured cells, developing zebrafish, and mouse brain tissue slices. Its primary application lies in "click chemistry," a bioorthogonal reaction that allows for the specific covalent labeling of biomolecules.
General Experimental Workflow for Biomolecule Labeling
The general workflow for labeling biomolecules with this compound involves two main steps: metabolic or enzymatic incorporation of an alkyne-modified precursor into the biomolecule of interest, followed by the click chemistry reaction with this compound to attach the fluorescent probe.
Protocol for No-Wash Labeling of EdU-labeled DNA in Fixed Cells
This protocol is adapted from a study utilizing CalFluor probes for visualizing newly synthesized DNA.
1. Metabolic Labeling:
-
Culture HEK 293T cells to the desired confluency.
-
Treat cells with 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified thymidine analog, for 16 hours to allow for its incorporation into newly synthesized DNA.
2. Fixation and Permeabilization:
-
Fix the cells to preserve their structure.
-
Permeabilize the cell membranes to allow the click chemistry reagents to enter the cell and access the DNA.
3. Click Reaction:
-
Prepare a reaction cocktail containing:
-
10 µM this compound
-
1 mM CuSO₄
-
100 µM TBTA ligand
-
2 mM sodium ascorbate
-
0.1 mg/mL BSA
-
-
Incubate the fixed and permeabilized cells with the reaction cocktail for 1 hour.
4. Imaging:
-
Image the cells directly without any wash steps using a fluorescence microscope with appropriate filters for CalFluor 488 (excitation ~500 nm, emission ~521 nm).
Applications in Drug Development
The ability to visualize and track biomolecules in their native environment with high specificity and minimal perturbation is invaluable in drug development. Key applications include:
-
Target Engagement Studies: Confirming that a drug interacts with its intended molecular target within a cellular context.
-
Pharmacodynamic Biomarker Imaging: Visualizing the downstream effects of a drug on cellular processes.
-
High-Throughput Screening: Developing cell-based assays to screen for compounds that modulate a specific biological pathway.
-
In Vivo Imaging: Tracking the biodistribution of labeled cells or biomolecules in animal models.
The fluorogenic nature of this compound makes it particularly well-suited for these applications by providing a high signal-to-noise ratio, which is crucial for sensitive detection in complex biological samples.
References
A Technical Guide to the Water Solubility of CalFluor 488 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 488 Azide is a fluorogenic dye that has become an invaluable tool in bioorthogonal chemistry for the precise labeling and visualization of biomolecules. Its utility in aqueous environments, particularly for live-cell imaging and in vivo studies, is critically dependent on its water solubility. This guide provides a comprehensive overview of the water solubility of this compound, its physicochemical properties, and the experimental workflows in which it is employed.
Physicochemical Properties of this compound
A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1798305-98-2 | |
| Molecular Formula | C37H49N5O13S2 | |
| Molecular Weight | 835.94 g/mol | |
| Appearance | Yellow to orange amorphous solid | |
| Solubility | Water, DMSO | |
| Excitation Maximum (Abs) | 500 nm | |
| Emission Maximum (Em) | 521 nm | |
| Spectrally Similar Dyes | FAM, Alexa Fluor® 488, Atto™ 488, CF™ 488A dyes, DyLight™ 488 |
Experimental Protocol: Determination of Water Solubility of a Fluorescent Dye
While a specific protocol for this compound is not detailed in the provided search results, a general methodology for determining the water solubility of a fluorescent dye can be outlined as follows. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved dye.
Objective: To determine the aqueous solubility of a fluorescent dye.
Materials:
-
The fluorescent dye of interest (e.g., this compound)
-
High-purity water (e.g., Milli-Q or deionized)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Spectrophotometer or fluorometer
-
Calibrated micropipettes
-
Filtration device (e.g., 0.2 µm syringe filter)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the fluorescent dye to a known volume of high-purity water in a microcentrifuge tube. The excess is to ensure that a saturated solution is formed.
-
Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring that no solid particles are disturbed. For higher accuracy, filter the supernatant through a 0.2 µm syringe filter to remove any remaining microparticles.
-
-
Quantification of Dissolved Dye:
-
Prepare a series of standard solutions of the dye with known concentrations in the same solvent.
-
Measure the absorbance or fluorescence intensity of the standard solutions using a spectrophotometer or fluorometer at the dye's maximum absorption or emission wavelength.
-
Generate a standard curve by plotting absorbance/fluorescence intensity versus concentration.
-
Measure the absorbance or fluorescence intensity of the filtered supernatant from the saturated solution. It may be necessary to dilute the sample to fall within the linear range of the standard curve.
-
Use the standard curve to determine the concentration of the dye in the supernatant. If the sample was diluted, multiply the result by the dilution factor to obtain the concentration of the saturated solution.
-
-
Data Reporting:
-
The calculated concentration represents the water solubility of the dye at the specified temperature. Report the solubility in units such as mg/mL, g/L, or mol/L (M).
-
Experimental Workflow: Biomolecule Labeling with this compound
This compound is primarily used in a two-step process for labeling biomolecules that have been metabolically engineered to incorporate an alkyne group. This process, known as "click chemistry," is highly specific and efficient in aqueous environments. The general workflow is depicted below.
This workflow highlights the "no-wash" feature of CalFluor dyes. This compound is initially non-fluorescent and only becomes brightly fluorescent upon reacting with an alkyne via either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition. This fluorogenic activation minimizes background fluorescence from unreacted probes, enabling sensitive detection without the need for wash steps that are often problematic in live-cell and in vivo imaging.
Signaling Pathway Visualization
It is important to note that this compound does not directly participate in or modulate signaling pathways. Instead, it serves as a reporter molecule to visualize and quantify biomolecules (e.g., proteins, glycans, DNA, RNA) that are components of these pathways. For instance, if a researcher is studying a specific signaling protein, they can use metabolic labeling to incorporate an alkyne-modified amino acid into that protein. Subsequent labeling with this compound allows for the visualization of the protein's localization, trafficking, or abundance in response to a signaling event.
The logical relationship for this application can be visualized as follows:
Conclusion
This compound is a water-soluble, fluorogenic probe that is instrumental for the sensitive and specific detection of biomolecules in complex aqueous environments. Its excellent water solubility and "no-wash" imaging capabilities make it a superior choice for live-cell and in vivo studies. While quantitative solubility data is not widely published, its proven efficacy in numerous biological applications underscores its suitability for use in aqueous research settings. The provided experimental workflow and logical diagrams illustrate its application in modern chemical biology, aiding researchers in the design and execution of their experiments.
References
An In-Depth Technical Guide to CalFluor 488 Azide for No-Wash Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of CalFluor 488 Azide, a fluorogenic probe designed for no-wash imaging applications. We will delve into its core properties, detail experimental protocols for its use in bioorthogonal labeling, and present its mechanism of action through clear visualizations.
Core Concepts: The Advantage of Fluorogenic Probes in No-Wash Imaging
A significant challenge in fluorescent labeling of biomolecules, particularly within live cells or in vivo, is the removal of unreacted, highly fluorescent probes.[1][2][3] This residual fluorescence is a major contributor to background signal and non-specific binding, which can obscure the desired signal and lead to inaccurate results.[1][2] To address this, fluorogenic probes like this compound have been developed. These probes are inherently non-fluorescent and only become fluorescent upon reacting with their target. This "turn-on" mechanism minimizes background noise, enabling sensitive detection of biomolecules without the need for wash steps, which is particularly advantageous for delicate biological systems.
This compound is a water-soluble, fluorogenic azide probe that is activated by either copper-catalyzed or metal-free click chemistry. It reacts specifically with alkyne-tagged molecules to yield a highly fluorescent triazole product with green emission. This makes it an invaluable tool for the sensitive visualization of metabolically labeled molecules such as glycans, DNA, RNA, and proteins in a variety of contexts, including live cells, developing organisms like zebrafish, and tissue slices.
Data Presentation: Properties of this compound
The following table summarizes the key quantitative and qualitative properties of this compound, providing a quick reference for experimental planning.
| Property | Value/Description | Source(s) |
| CAS Number | 1798305-98-2 | |
| Molecular Formula | C₃₇H₄₉N₅O₁₃S₂ | |
| Molecular Weight | 835.94 g/mol | |
| Excitation Maximum (Ex) | 500 nm | |
| Emission Maximum (Em) | 521 nm | |
| Appearance | Yellow to orange amorphous solid | |
| Solubility | Water, DMSO | |
| Storage | -20°C, Desiccate | |
| Spectrally Similar Dyes | FAM, Alexa Fluor® 488, Atto™ 488, CF™ 488A, DyLight™ 488 | |
| Key Feature | Fluorogenic: Non-fluorescent until reaction with an alkyne. | |
| Reaction Compatibility | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
Experimental Protocols: No-Wash Live Cell Imaging
The following are generalized protocols for labeling biomolecules in live cells using this compound. These should be optimized for specific cell types and experimental conditions.
1. Metabolic Labeling of Target Biomolecules
Before using this compound, the target biomolecules must be metabolically labeled with an alkyne group. This is typically achieved by incubating cells with a metabolic precursor containing an alkyne moiety. For example, to label cell-surface glycans, cells can be incubated with peracetylated N-pentynoyl mannosamine (Ac4ManNAl), which introduces terminal alkynes into sialic acid residues.
2. No-Wash Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is suitable for fixed cells or applications where copper toxicity is not a major concern.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or water.
-
Prepare stock solutions of copper(II) sulfate (CuSO₄), a copper ligand such as BTTAA or THPTA, and a reducing agent like sodium ascorbate.
-
-
Labeling Cocktail Preparation (Example for live cells):
-
Prepare a labeling cocktail containing:
-
10 µM this compound
-
50 µM CuSO₄
-
300 µM BTTAA ligand
-
5 mM sodium ascorbate
-
-
Note: For fixed cells, concentrations may vary (e.g., 1 mM CuSO₄, 100 µM TBTA ligand, 2 mM sodium ascorbate).
-
-
Labeling Procedure:
-
Wash the metabolically labeled cells once with a suitable buffer (e.g., prewarmed PBS).
-
Incubate the cells with the labeling cocktail for approximately 5-15 minutes at room temperature, protected from light.
-
(Optional but recommended for some applications) Quench the reaction with a copper chelator like BCS.
-
Image the cells directly without any further washing steps.
-
3. No-Wash Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts. For this reaction, the target biomolecules need to be labeled with a strained alkyne, such as DBCO or BCN.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or water.
-
-
Labeling Procedure:
-
Wash the cells containing the strained alkyne-labeled biomolecules once with a suitable buffer (e.g., prewarmed HBSS, which is preferred over PBS for longer incubations to avoid cellular stress).
-
Incubate the cells with a solution of this compound at the desired concentration.
-
Incubation times are typically longer than for CuAAC, around 15 minutes or more.
-
Image the cells directly without any washing steps.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the chemical principle behind the fluorogenic nature of this compound.
Caption: Workflow for no-wash imaging with this compound.
Caption: Fluorogenic activation of this compound via click chemistry.
References
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging with CalFluor 488 Azide
Introduction
CalFluor 488 Azide is a fluorogenic dye designed for bioorthogonal labeling in living cells. This probe is initially non-fluorescent, which significantly reduces background signal and eliminates the need for wash steps, a major advantage for live-cell imaging.[1][2][3][4] Upon reaction with an alkyne-modified biomolecule via click chemistry, this compound becomes highly fluorescent, emitting a bright green signal.[5] Its excitation and emission maxima are approximately 500 nm and 521 nm, respectively, making it compatible with standard 488 nm laser lines and FITC filter sets.
This document provides detailed protocols for the application of this compound in live-cell imaging, covering both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions. These methods allow for the sensitive and specific visualization of a wide range of metabolically labeled biomolecules, including glycans, proteins, DNA, and RNA.
Product Specifications
| Property | Value |
| Molecular Formula | C37H49N5O13S2 |
| Molecular Weight | 835.94 g/mol |
| Excitation (Ex) Max | ~500 nm |
| Emission (Em) Max | ~521 nm |
| Solubility | Water, DMSO |
| Storage | Store at -20°C, protect from light |
Experimental Protocols
Metabolic Labeling of Live Cells
Prior to the click reaction, the biomolecule of interest must be metabolically labeled with an alkyne-containing analog. The choice of analog will depend on the target biomolecule.
Materials:
-
Live cells of interest
-
Complete cell culture medium
-
Alkyne-modified metabolic precursor (e.g., O-propargyl-puromycin for protein synthesis, 5-ethynyl-2'-deoxyuridine (EdU) for DNA synthesis, or an alkyne-modified sugar like N-acetylmannosamine (ManNAc) analog for glycan labeling)
-
Cell culture plates or imaging dishes
Protocol:
-
Seed cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Replace the normal culture medium with a medium containing the alkyne-modified metabolic precursor at a predetermined optimal concentration.
-
Incubate the cells for a period sufficient to allow for incorporation of the alkyne label into the biomolecule of interest (typically 1-48 hours, depending on the metabolic process).
-
After the incubation period, the cells are ready for the click reaction.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Live Cells
This protocol is suitable for labeling cell surface molecules. While it can be adapted for intracellular targets, the potential cytotoxicity of copper is a consideration. The use of a copper-chelating ligand like THPTA or BTTAA is crucial to both accelerate the reaction and protect the cells from copper-induced damage.
Materials:
-
Metabolically labeled live cells
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
Stock Solutions:
-
This compound: Prepare a 1-10 mM stock solution in DMSO.
-
CuSO4: Prepare a 50 mM stock solution in water.
-
THPTA/TBTA: Prepare a 50 mM stock solution in DMSO or water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
Recommended Reagent Concentrations for Live-Cell CuAAC
| Reagent | Stock Concentration | Final Concentration |
| This compound | 1-10 mM | 1-10 µM |
| CuSO4 | 50 mM | 50 µM |
| THPTA/BTTAA | 50 mM | 250-300 µM |
| Sodium Ascorbate | 100 mM | 2.5-5 mM |
Protocol:
-
Prepare the "Click-iT" reaction cocktail immediately before use. For every 1 mL of final reaction volume, add the reagents in the following order to your imaging buffer:
-
1-10 µL of this compound stock solution (for a final concentration of 1-10 µM).
-
1 µL of 50 mM CuSO4 stock solution (for a final concentration of 50 µM).
-
5-6 µL of 50 mM THPTA/BTTAA stock solution (for a final concentration of 250-300 µM).
-
-
Gently vortex the mixture.
-
Add 25-50 µL of freshly prepared 100 mM Sodium Ascorbate stock solution (for a final concentration of 2.5-5 mM) to initiate the formation of Cu(I).
-
Aspirate the culture medium from the metabolically labeled cells and wash once with buffer.
-
Add the "Click-iT" reaction cocktail to the cells.
-
Incubate for 5-30 minutes at room temperature, protected from light.
-
Proceed directly to live-cell imaging without washing. The fluorogenic nature of this compound ensures a low background.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Live Cells
SPAAC is a copper-free click chemistry method that is highly biocompatible and ideal for live-cell imaging, including intracellular targets. This method requires the metabolic incorporation of a strained alkyne, such as a cyclooctyne, into the biomolecule of interest.
Materials:
-
Live cells metabolically labeled with a strained alkyne (e.g., a DBCO or BCN-containing precursor)
-
This compound
-
Imaging buffer (e.g., PBS or complete culture medium)
Protocol:
-
Prepare a working solution of this compound in the desired imaging buffer at a final concentration of 1-10 µM.
-
Aspirate the culture medium from the metabolically labeled cells.
-
Add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Proceed directly to live-cell imaging. No wash steps are required.
Visualization and Data
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for live-cell imaging with this compound.
Chemical Reaction Pathway
References
A Step-by-Step Guide to Protein Labeling with CalFluor 488 Azide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the successful labeling of proteins with CalFluor 488 Azide. This fluorogenic probe offers significant advantages for protein tracking and quantification due to its low background fluorescence and high signal-to-noise ratio upon reaction with an alkyne-modified protein.[1][2][3][4]
Introduction to this compound and Click Chemistry
This compound is a water-soluble, fluorogenic dye that remains non-fluorescent until it participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[5] This reaction forms a stable triazole linkage with an alkyne-modified protein, resulting in a highly fluorescent conjugate with excitation and emission maxima at approximately 500 nm and 521 nm, respectively. The fluorogenic nature of this compound is particularly advantageous as it minimizes background fluorescence from unreacted dye, often enabling no-wash imaging protocols and leading to a superior signal-to-noise ratio compared to conventional fluorescent dyes.
Quantitative Data Summary
The selection of a fluorescent probe is critical for the success of protein labeling experiments. The following tables summarize the key specifications of this compound and provide a comparative overview with a conventional, non-fluorogenic dye, Alexa Fluor 488 Azide.
Table 1: Specifications of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₉N₅O₁₃S₂ | |
| Molecular Weight | 835.94 g/mol | |
| Excitation Maximum (Ex) | ~500 nm | |
| Emission Maximum (Em) | ~521 nm | |
| Solubility | Water, DMSO | |
| Storage | -20°C, protect from light |
Table 2: Performance Comparison: this compound vs. Alexa Fluor 488 Azide
| Feature | This compound | Alexa Fluor 488 Azide | Reference |
| Nature | Fluorogenic (non-fluorescent until reaction) | Fluorescent | |
| Signal-to-Noise Ratio | High | Moderate to Low (requires washing steps) | |
| "No-Wash" Imaging | Amenable | Not recommended | |
| Background Fluorescence | Minimal | Can be significant from unreacted dye |
Experimental Protocols
This section provides a detailed, step-by-step protocol for labeling an alkyne-modified protein with this compound.
Materials and Reagents
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Purification resin (e.g., size-exclusion chromatography column)
-
Deionized water
Experimental Workflow
The overall workflow for protein labeling with this compound involves preparation of reagents, the click chemistry reaction, and purification of the labeled protein.
References
- 1. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. 2bscientific.com [2bscientific.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for CalFluor 488 Azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of CalFluor 488 Azide in click chemistry reactions. This compound is a fluorogenic dye that becomes fluorescent upon reaction with an alkyne, making it an excellent tool for the specific labeling of biomolecules in various applications, including cellular imaging and bioconjugation.[1][2][3] Its fluorogenic nature allows for no-wash imaging, significantly reducing background fluorescence and simplifying experimental workflows.[2][4]
This compound can be utilized in two primary types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Overview of this compound Click Chemistry
Click chemistry describes a class of reactions that are rapid, specific, and high-yielding, making them ideal for labeling complex biological systems. This compound is a versatile reagent that participates in these reactions to covalently attach a fluorescent label to a target molecule containing a complementary alkyne functional group.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide (this compound) and a terminal alkyne. It is a highly efficient and widely used method for bioconjugation. To maintain the active Cu(I) state and protect cells from copper toxicity, a reducing agent like sodium ascorbate and a copper-chelating ligand are typically used.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it suitable for live-cell imaging and in vivo applications where copper toxicity is a concern.
Below is a diagram illustrating the two main click chemistry pathways for this compound.
Caption: Overview of CuAAC and SPAAC click chemistry pathways for this compound.
Quantitative Data for Reaction Conditions
The following tables summarize typical reaction conditions for CuAAC and SPAAC using this compound for labeling in cellular contexts. Concentrations and incubation times may require optimization depending on the specific cell type, biomolecule of interest, and experimental goals.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Conditions
| Component | Concentration Range | Purpose |
| This compound | 1 - 25 µM | Fluorescent labeling reagent |
| Copper(II) Sulfate (CuSO₄) | 50 - 200 µM | Copper catalyst precursor |
| Copper Ligand (e.g., THPTA, BTTAA) | 250 - 1000 µM | Stabilizes Cu(I) and accelerates the reaction |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) state |
| Incubation Time | 5 - 60 minutes | Reaction time |
| Temperature | Room Temperature or 37°C | Reaction temperature |
Note: The ratio of ligand to copper is typically 5:1 to ensure efficient catalysis and minimize cytotoxicity.
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Conditions
| Component | Concentration Range | Purpose |
| This compound | 1 - 20 µM | Fluorescent labeling reagent |
| Cyclooctyne Reagent (e.g., DBCO, BCN) | 10 - 100 µM | Strained alkyne for copper-free reaction |
| Incubation Time | 15 - 120 minutes | Reaction time |
| Temperature | 37°C | Reaction temperature |
Experimental Protocols
Protocol 1: Metabolic Labeling and Visualization of Newly Synthesized Proteins in Cultured Cells using CuAAC
This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog into newly synthesized proteins, followed by fluorescent labeling with this compound via CuAAC.
Materials:
-
Cultured mammalian cells
-
Methionine-free cell culture medium
-
L-homopropargylglycine (HPG)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
Experimental Workflow:
Caption: Workflow for metabolic labeling and detection of proteins via CuAAC.
Procedure:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and culture overnight to allow for adherence.
-
Metabolic Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Replace the medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine.
-
Replace the medium with methionine-free medium containing 50-100 µM HPG.
-
Incubate for 1-4 hours under standard cell culture conditions.
-
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction (CuAAC):
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix:
-
10 µL of 10 mM this compound in DMSO (final concentration 10 µM)
-
20 µL of 100 mM CuSO₄ in water (final concentration 2 mM)
-
100 µL of 100 mM THPTA in water (final concentration 10 mM)
-
100 µL of 500 mM Sodium Ascorbate in water (final concentration 50 mM)
-
Bring the final volume to 1 mL with PBS.
-
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope with appropriate filter sets for CalFluor 488 (Excitation/Emission: ~495/519 nm) and DAPI.
Protocol 2: Live-Cell Imaging of Cell Surface Glycans using SPAAC
This protocol details the metabolic labeling of cell surface glycans with an azide-modified sugar and subsequent visualization in live cells using this compound and a cyclooctyne reagent.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
This compound
-
DBCO-functionalized reagent (e.g., DBCO-PEG4-Alkyne)
-
Live-cell imaging medium
-
Fluorescence microscope with live-cell imaging capabilities
Experimental Workflow:
Caption: Workflow for live-cell imaging of glycans via SPAAC.
Procedure:
-
Cell Culture: Plate cells in glass-bottom dishes or other imaging-compatible formats.
-
Metabolic Labeling:
-
Add Ac₄ManNAz to the complete cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans.
-
-
Washing:
-
Gently wash the cells twice with pre-warmed complete culture medium to remove unincorporated Ac₄ManNAz.
-
-
Click Reaction (SPAAC):
-
Prepare the SPAAC reaction medium containing:
-
5-10 µM this compound
-
20-50 µM DBCO-reagent
-
-
Add the SPAAC reaction medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unreacted probe and cyclooctyne.
-
-
Live-Cell Imaging:
-
Add fresh live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber and appropriate filter sets for CalFluor 488.
-
Concluding Remarks
This compound is a powerful tool for fluorescently labeling alkyne-modified biomolecules. Its fluorogenic properties are particularly advantageous for applications requiring low background and no-wash protocols. The choice between CuAAC and SPAAC will depend on the specific experimental requirements, with SPAAC being the preferred method for live-cell and in vivo imaging due to the absence of copper catalysis. The protocols provided here serve as a starting point, and optimization of reactant concentrations and incubation times is recommended for achieving the best results in your specific experimental system.
References
A Comparative Guide to Copper-Catalyzed and Metal-Free Click Chemistry for Labeling with CalFluor 488 Azide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Click chemistry has emerged as a powerful and versatile tool for biomolecular labeling, offering high efficiency and specificity. Among the various "click" reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most prominent methods. This document provides a detailed comparison of these two approaches for labeling with CalFluor 488 Azide, a fluorogenic probe that exhibits minimal fluorescence until it reacts with an alkyne, making it ideal for no-wash imaging applications in complex biological environments.[1][2][3]
Introduction to this compound
This compound is a water-soluble, fluorogenic dye designed for bioorthogonal labeling.[2] Its fluorescence is significantly enhanced upon the formation of a triazole ring through a click reaction with an alkyne. This property minimizes background fluorescence from unreacted probes, enabling sensitive detection of labeled biomolecules in live cells, tissues, and in vivo without the need for wash steps.[4] this compound is compatible with both copper-catalyzed and metal-free click chemistry, offering flexibility in experimental design.
Quantitative Comparison: CuAAC vs. SPAAC
The choice between copper-catalyzed and metal-free click chemistry depends on the specific application, balancing the need for rapid reaction kinetics against the potential for cytotoxicity.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity, though mitigated by ligands. | High, suitable for in vivo applications. |
| Reaction Rate | Generally faster (second-order rate constants typically 10 to 104 M-1s-1). | Generally slower (second-order rate constants typically 10-3 to 1 M-1s-1), dependent on the cyclooctyne used. |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN). |
| Reagent Accessibility | Simple terminal alkynes are readily available. | Strained cyclooctynes can be more complex and expensive to synthesize. |
| Side Reactions | Potential for reactive oxygen species (ROS) formation, leading to cellular damage. | Strained alkynes can potentially react with thiols. |
Table 1: Key Quantitative and Qualitative Parameters for CuAAC vs. SPAAC.
| Parameter | CuAAC with this compound | SPAAC with this compound |
| Typical Reaction Time (Cell Labeling) | 5-15 minutes | 15-60 minutes |
| Typical Reagent Concentrations | This compound: 1-10 µM; Alkyne: 10-100 µM; CuSO₄: 50-100 µM; Ligand (e.g., THPTA): 250-500 µM; Sodium Ascorbate: 2.5-5 mM | This compound: 1-10 µM; DBCO-Alkyne: 20-50 µM |
| Fluorescence Enhancement | Significant fluorescence enhancement upon reaction. | Dependent on the alkyne partner; reaction itself does not inherently confer fluorogenicity to a non-fluorogenic alkyne. |
Table 2: Typical Experimental Parameters for Labeling with this compound.
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Fixed Cells
This protocol is suitable for labeling azide-modified biomolecules in fixed cells with this compound.
Materials:
-
Fixed cells containing azide-modified target molecules
-
This compound
-
Terminal alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA) for blocking (optional)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Culture and treat cells to incorporate the azide-modified substrate.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if labeling intracellular targets).
-
Wash cells three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes (optional).
-
-
Click Reaction Cocktail Preparation (prepare fresh):
-
In a microcentrifuge tube, prepare the catalyst premix by combining the required volumes of CuSO₄ and THPTA stock solutions to achieve final concentrations of 50-100 µM and 250-500 µM, respectively, in the final reaction volume. A 1:5 molar ratio of CuSO₄ to THPTA is recommended.
-
In a separate tube, add the terminal alkyne to PBS to the desired final concentration (e.g., 10-100 µM).
-
Add the this compound to the alkyne solution to a final concentration of 1-10 µM.
-
Add the catalyst premix to the azide/alkyne solution.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Labeling:
-
Remove the blocking solution from the cells and add the click reaction cocktail.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the coverslip with an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for CalFluor 488 (Excitation/Emission: ~500/521 nm).
-
Metal-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cells
This protocol is ideal for labeling azide-modified biomolecules on the surface of or within live cells, avoiding copper-induced cytotoxicity.
Materials:
-
Live cells containing azide-modified target molecules
-
This compound
-
DBCO (dibenzocyclooctyne)-functionalized molecule
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium
Procedure:
-
Cell Preparation:
-
Culture and treat cells to incorporate the azide-modified substrate.
-
Wash the cells twice with pre-warmed PBS.
-
-
Labeling:
-
Prepare a solution of the DBCO-alkyne and this compound in pre-warmed complete cell culture medium to the desired final concentrations (e.g., DBCO-alkyne: 20-50 µM; this compound: 1-10 µM).
-
Add the labeling solution to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Imaging:
-
Gently wash the cells twice with pre-warmed PBS or live-cell imaging medium to remove any unbound reagents.
-
Replace the wash buffer with fresh, pre-warmed live-cell imaging medium.
-
Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber and appropriate filters for CalFluor 488.
-
Visualizations
Caption: Workflow for Copper-Catalyzed Click Chemistry (CuAAC).
Caption: Workflow for Metal-Free Click Chemistry (SPAAC).
Caption: Reaction pathways for CuAAC and SPAAC.
Conclusion
Both copper-catalyzed and metal-free click chemistry offer effective methods for labeling biomolecules with this compound. CuAAC provides rapid kinetics, which can be advantageous for certain applications, while the biocompatibility of SPAAC makes it the preferred choice for live-cell and in vivo imaging where copper toxicity is a concern. The fluorogenic nature of this compound is a significant benefit for both methodologies, enabling high-contrast imaging with minimal background. The selection of the appropriate click chemistry approach should be guided by the specific experimental requirements, considering factors such as the biological system under investigation, the desired reaction speed, and the tolerance for potential cytotoxicity.
References
Application Note: Visualizing Glycan Dynamics in Developing Zebrafish with CalFluor 488 Azide
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and adhesion. The dynamic nature of glycan expression is particularly evident during embryonic development. The zebrafish (Danio rerio) has emerged as a powerful model organism for studying vertebrate development due to its optical transparency, rapid external development, and genetic tractability.[1] This application note describes a robust method for in vivo imaging of glycans in developing zebrafish embryos using metabolic labeling with an alkyne-modified sugar analog and subsequent detection with CalFluor 488 Azide, a fluorogenic probe, via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".
This compound is a highly sensitive, water-soluble, and fluorogenic probe.[2] Its key advantage lies in its inherent chemistry: it is non-fluorescent until it reacts with an alkyne, forming a stable, fluorescent triazole.[3][4] This "turn-on" mechanism significantly reduces background fluorescence, a common challenge in in vivo imaging, thus enabling high-contrast visualization of labeled glycans without the need for extensive washing steps.[4] This method provides researchers, scientists, and drug development professionals with a powerful tool to investigate the spatiotemporal dynamics of glycosylation during zebrafish embryogenesis.
Principle of the Method
The methodology is a two-step process:
-
Metabolic Labeling: An unnatural monosaccharide containing a bioorthogonal alkyne group is introduced into the zebrafish embryo. This is typically achieved by microinjecting an alkyne-tagged sugar, such as GDP-5-alkynylfucose (GDP-FucAl), into the yolk of one-cell stage embryos. The embryo's natural metabolic pathways then incorporate this tagged sugar into nascent glycans on the cell surface.
-
Fluorogenic Detection: After a desired period of development, the embryos are incubated with this compound. The azide group on the CalFluor 488 molecule specifically and covalently reacts with the alkyne group on the metabolically incorporated sugar via a copper-catalyzed click reaction. This reaction forms a highly fluorescent and stable triazole linkage, rendering the labeled glycans visible with green fluorescence.
Materials and Reagents
A comprehensive list of materials and reagents required for this protocol is provided in the detailed experimental protocol section.
Experimental Data
The following table summarizes recommended starting concentrations and conditions for labeling glycans in developing zebrafish using an alkyne-tagged sugar and this compound. Optimization may be required depending on the specific alkyne-sugar used and the developmental stage of interest.
| Parameter | Recommended Range/Value | Notes |
| Metabolic Labeling | ||
| Alkyne-tagged Sugar (e.g., GDP-FucAl) | 1-5 nL of 1-10 mM solution | Microinjected into the yolk of one-cell stage embryos. |
| Incubation Time | 2.5 to 96 hours post-fertilization (hpf) | Dependent on the developmental stage of interest. |
| Click Chemistry Reaction | ||
| This compound | 50-100 µM | Higher concentrations may increase signal but also potential background. |
| Copper(II) Sulfate (CuSO₄) | 25-50 µM | Catalyst for the CuAAC reaction. |
| BTTES (Tris(3-hydroxypropyltriazolylmethyl)amine) | 150-300 µM | A biocompatible copper-chelating ligand that minimizes toxicity. |
| Sodium Ascorbate | 1.25-2.5 mM | A reducing agent to maintain copper in the Cu(I) state. |
| Reaction Time | 3-10 minutes | Robust labeling can be achieved in a short time. |
| Reaction Temperature | 28.5 °C (standard zebrafish incubation temp.) | |
| Imaging | ||
| Excitation Wavelength | ~495 nm | Optimal for CalFluor 488. |
| Emission Wavelength | ~520 nm | |
| Imaging System | Confocal or fluorescence microscope |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycans in Zebrafish Embryos
-
Prepare Alkyne-Tagged Sugar Solution: Prepare a 1-10 mM solution of the alkyne-tagged sugar (e.g., GDP-FucAl) in nuclease-free water or an appropriate injection buffer.
-
Zebrafish Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, pH 7.0).
-
Dechorionation (Optional but Recommended): To facilitate microinjection, dechorionate the embryos using pronase (1 mg/mL in E3 medium) for 3-5 minutes, followed by several washes with E3 medium.
-
Microinjection:
-
Align the dechorionated one-cell stage embryos on an agarose plate.
-
Using a microinjection system, inject 1-5 nL of the alkyne-tagged sugar solution into the yolk of each embryo.
-
-
Incubation: Transfer the injected embryos to a petri dish with fresh E3 medium and incubate at 28.5 °C until they reach the desired developmental stage.
Protocol 2: this compound Staining via Click Chemistry
-
Prepare Click Reaction Cocktail: Prepare a fresh click reaction cocktail immediately before use. For a final volume of 100 µL per well in a 96-well plate, the final concentrations should be:
-
This compound: 100 µM
-
CuSO₄: 50 µM
-
BTTES: 300 µM
-
Sodium Ascorbate: 2.5 mM
-
Note: It is recommended to prepare stock solutions of each component and add them sequentially to the E3 medium containing the embryos.
-
-
Staining Procedure:
-
Transfer the metabolically labeled embryos at the desired developmental stage to a 96-well plate.
-
Remove the E3 medium and add the freshly prepared click reaction cocktail to the embryos.
-
Incubate for 3-10 minutes at 28.5 °C, protected from light.
-
-
Quenching and Washing:
-
To stop the reaction, add a biocompatible copper chelator like bathocuproine disulfonate (2 µL of a 50 mM stock).
-
Immediately dilute the reaction mixture with fresh E3 medium.
-
Wash the embryos three times with E3 medium to remove any unreacted reagents.
-
-
Imaging:
-
Mount the stained embryos in a small drop of E3 medium or low-melting-point agarose on a glass-bottom dish.
-
Image the embryos using a confocal or fluorescence microscope with appropriate filter sets for CalFluor 488 (Excitation: ~495 nm, Emission: ~520 nm).
-
Visualizations
References
- 1. Structures and developmental alterations of N-glycans of zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes and Protocols for CalFluor 488 Azide in Mouse Brain Tissue Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 488 Azide is a fluorogenic fluorescent probe that has emerged as a powerful tool for the sensitive and specific imaging of biomolecules in complex biological samples, including mouse brain tissue.[1][2] This probe belongs to the CalFluor series of dyes, which are designed to be non-fluorescent until they participate in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, commonly known as "click chemistry".[1][2] This "turn-on" characteristic significantly enhances the signal-to-noise ratio by minimizing background fluorescence from unreacted probes, making it ideal for "no-wash" imaging protocols in delicate tissue preparations.[1]
These application notes provide an overview of the use of this compound for imaging metabolically labeled biomolecules, such as newly synthesized proteins and DNA, in mouse brain tissue slices. Detailed protocols for tissue preparation, metabolic labeling, click chemistry reaction, and imaging are provided to guide researchers in applying this technology to their studies of neurological processes, disease models, and drug effects.
Principle of Action: Fluorogenic Click Chemistry
This compound's fluorogenic properties are based on a photoinduced electron transfer (PeT) mechanism. In its azide form, the fluorophore is quenched and exhibits minimal fluorescence. Upon reaction with an alkyne-modified biomolecule, the azide is converted to a triazole, which disrupts the PeT process and leads to a significant increase in fluorescence emission. This reaction provides a highly specific and covalent tag for the biomolecule of interest.
Applications in Mouse Brain Tissue Imaging
This compound is a versatile tool for visualizing a range of biological processes within the complex environment of the mouse brain. Key applications include:
-
Imaging Newly Synthesized Proteins: By introducing a non-canonical amino acid containing an alkyne group, such as azidohomoalanine (AHA), into the cellular machinery, newly synthesized proteins can be metabolically labeled. Subsequent detection with this compound allows for the spatial and temporal tracking of protein synthesis in specific cell types within the brain.
-
Visualizing Proliferating Cells: The thymidine analog 5-ethynyl-2'-deoxyuridine (EdU) can be incorporated into the DNA of actively dividing cells. The alkyne group on EdU serves as a handle for covalent labeling with this compound, enabling the visualization of neurogenesis and cell proliferation in different brain regions.
-
Glycan and Lipid Imaging: Metabolic labeling with alkyne-modified sugars or fatty acids allows for the visualization of their incorporation and trafficking in the brain.
Quantitative Data
The performance of CalFluor probes, including CalFluor 488, has been quantitatively assessed, demonstrating their superiority over conventional fluorescent azides in terms of fluorescence enhancement and signal-to-background ratio.
| Parameter | CalFluor 488 | Alexa Fluor 647 Azide | Reference |
| Fluorescence Enhancement (upon click reaction) | >100-fold | Not applicable (always fluorescent) | |
| Signal-to-Background (in cell labeling) | Significantly higher | Lower |
Experimental Protocols
The following are detailed protocols for the application of this compound in mouse brain tissue imaging. These protocols are based on established methods for fluorescent non-canonical amino acid tagging (FUNCAT) and EdU labeling.
Protocol 1: Imaging Newly Synthesized Proteins in Mouse Brain Slices using AHA and this compound
This protocol describes the in vivo metabolic labeling of newly synthesized proteins with azidohomoalanine (AHA) and subsequent ex vivo detection with this compound in fixed mouse brain slices.
Materials:
-
Azidohomoalanine (AHA)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) ligand
-
Sodium Ascorbate
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling (in vivo):
-
Administer AHA to the mouse via an appropriate route (e.g., intraperitoneal injection). The optimal dose and duration of labeling should be determined empirically for the specific experimental goals.
-
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.
-
Freeze the brain and cut into sections (e.g., 30-40 µm) using a cryostat or vibratome.
-
Store sections in a cryoprotectant solution at -20°C until use.
-
-
Click Chemistry Staining:
-
Wash free-floating brain sections three times in PBS for 10 minutes each.
-
Permeabilize the sections by incubating in PBS containing 0.5% Triton X-100 for 20 minutes at room temperature.
-
Wash three times in PBS for 10 minutes each.
-
Prepare the Click Reaction Cocktail immediately before use. For a 500 µL reaction volume:
-
435 µL PBS
-
10 µL of 20 mM CuSO₄
-
10 µL of 100 mM THPTA
-
5 µL of 500 µM this compound in DMSO
-
50 µL of 300 mM Sodium Ascorbate (add last to initiate the reaction)
-
-
Incubate the sections in the Click Reaction Cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the sections three times in PBS for 10 minutes each to remove excess reagents.
-
-
Counterstaining and Mounting:
-
If desired, perform counterstaining for other markers using standard immunohistochemistry protocols.
-
Mount the stained sections onto microscope slides.
-
Coverslip with mounting medium containing DAPI for nuclear visualization.
-
-
Imaging:
-
Image the sections using a confocal or epifluorescence microscope with appropriate filter sets for CalFluor 488 (Excitation/Emission: ~490/515 nm) and DAPI.
-
Protocol 2: Visualizing Proliferating Cells in Mouse Brain Slices using EdU and this compound
This protocol outlines the in vivo labeling of proliferating cells with 5-ethynyl-2'-deoxyuridine (EdU) and subsequent ex vivo detection with this compound.
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS)
-
Triton X-100
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling (in vivo):
-
Administer EdU to the mouse via intraperitoneal injection. A typical dose is 50-100 mg/kg body weight. The timing of administration will depend on the specific cell population being studied.
-
-
Tissue Preparation:
-
Follow the same procedure for tissue perfusion, fixation, and sectioning as described in Protocol 1.
-
-
Click Chemistry Staining:
-
Wash free-floating brain sections three times in PBS for 10 minutes each.
-
Permeabilize the sections by incubating in PBS containing 0.25% Triton X-100 for 30 minutes at room temperature.
-
Wash twice with PBS for 5 minutes each.
-
Prepare the Click Reaction Cocktail. For a 500 µL reaction volume:
-
440 µL PBS
-
10 µL of 100 mM CuSO₄
-
2.5 µL of 1 mM this compound in DMSO
-
50 µL of 1 M Sodium Ascorbate (freshly prepared)
-
-
Incubate the sections in the Click Reaction Cocktail for 30 minutes at room temperature, protected from light.
-
Wash the sections three times in PBS for 10 minutes each.
-
-
Counterstaining and Mounting:
-
Mount the stained sections onto microscope slides and coverslip with mounting medium containing DAPI.
-
-
Imaging:
-
Image the sections using a confocal or epifluorescence microscope with appropriate filter sets for CalFluor 488 and DAPI.
-
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound.
Caption: Experimental workflow for imaging metabolically labeled biomolecules.
Caption: Step-by-step experimental protocol workflow.
Caption: Principle of fluorogenic activation via click chemistry.
References
Application Note: No-Wash Labeling of Cell Surface Glycoproteins with CalFluor 488 Azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic glycoengineering is a powerful and versatile technique for labeling and visualizing glycans in living cells. This approach utilizes the cell's own metabolic pathways to incorporate unnatural, chemically tagged monosaccharides into glycoproteins.[1][2] These chemical "handles" can then be specifically targeted with complementary probes through bioorthogonal chemistry, such as the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[3][4] This application note describes a streamlined, no-wash protocol for fluorescently labeling cell surface glycoproteins using CalFluor 488 Azide, a fluorogenic probe that significantly reduces background signal and simplifies workflows by eliminating the need for wash steps.[5]
The workflow involves two key steps. First, cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz), a precursor for sialic acid biosynthesis. The cell metabolizes this sugar analog, incorporating the azide group onto sialic acid residues of cell surface glycoproteins. In the second step, the azide-modified glycoproteins are directly labeled with this compound. This compound is intrinsically non-fluorescent but becomes highly fluorescent upon reacting with an alkyne via click chemistry; however, the principle of fluorogenicity upon reaction with an azide is the key feature for no-wash imaging. This "turn-on" property of the dye allows for the direct visualization of labeled glycoproteins without the need to wash away unbound probe, making it ideal for high-throughput screening, sensitive cell imaging, and flow cytometry applications.
Key Advantages of No-Wash Labeling with this compound
-
Simplified Workflow: Eliminates time-consuming wash steps, reducing cell loss and artifacts induced during sample processing.
-
Low Background: The fluorogenic nature of this compound ensures that only the reacted probe fluoresces, leading to a high signal-to-noise ratio.
-
Live-Cell Compatibility: The bioorthogonal nature of the click reaction and the low toxicity of the reagents at optimal concentrations make this method suitable for live-cell imaging.
-
High Specificity: The click reaction is highly specific between the azide and the alkyne or DBCO group, ensuring targeted labeling of the metabolically incorporated azido-sugars.
Data Presentation
Table 1: Comparative Labeling Efficiencies of Azido and Alkynyl Sugar Analogs
This table summarizes the metabolic incorporation efficiency of Ac4ManNAz (azide-modified) versus its alkynyl counterpart, Ac4ManNAl, in various human cell lines. The data, representing the percentage of total sialic acids replaced by the modified analog, highlights that while both are effective, Ac4ManNAl can exhibit higher incorporation rates in some cell lines.
| Cell Line | Ac4ManNAz Incorporation (%) | Ac4ManNAl Incorporation (%) |
| Jurkat | 29 ± 2 | 38 ± 2 |
| HeLa | 27 ± 2 | 78 ± 1 |
| HL-60 | 20 ± 4 | 58 ± 2 |
| LNCaP | 51 ± 2 | 78 ± 1 |
| PC-3 | 40 ± 3 | 71 ± 6 |
| Ramos | 56 ± 2 | Not Reported |
Data presented as mean ± standard deviation from at least three replicate experiments. Cells were metabolically labeled with 50 µM of the respective sugar analog for 3 days.
Table 2: Properties of this compound
| Property | Value |
| Excitation Maximum (post-click) | ~499 nm |
| Emission Maximum (post-click) | ~520 nm |
| Reactive Group | Azide |
| Reacts With | Alkynes (e.g., DBCO) |
| Key Feature | Fluorogenic: Low fluorescence until reaction |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Sialic Acids with Ac4ManNAz
This protocol describes the metabolic incorporation of azide groups into cell surface glycoproteins.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in an appropriate culture vessel (e.g., 6-well plate, chambered coverglass) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete culture medium to achieve a final concentration of 10-50 µM. Note: The optimal concentration may vary between cell types and should be determined empirically. Higher concentrations can impact cell proliferation and physiology. For sensitive applications, a lower concentration (e.g., 10 µM) is recommended.
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified CO2 incubator to allow for the metabolic incorporation of the azido-sugar into cell surface glycoproteins.
-
Cell Harvesting (for suspension cells) or Washing (for adherent cells):
-
Suspension cells: Gently pellet the cells by centrifugation and wash once with PBS.
-
Adherent cells: Gently wash the cells twice with PBS to remove any unincorporated sugar from the medium.
-
Protocol 2: No-Wash Labeling of Azide-Modified Cell Surface Glycoproteins with this compound
This protocol details the fluorescent labeling of the metabolically incorporated azide groups using a copper-free click chemistry reaction with a DBCO-functionalized CalFluor 488. For live-cell imaging, copper-free click chemistry using a DBCO-modified fluorophore is recommended to avoid copper-induced cytotoxicity.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
CalFluor 488 DBCO (or other DBCO-functionalized green fluorophore)
-
Live-cell imaging buffer or PBS
Procedure:
-
Prepare Labeling Solution: Prepare a 1-10 µM solution of CalFluor 488 DBCO in live-cell imaging buffer or PBS. The optimal concentration should be determined for each cell type and experimental setup.
-
Labeling Reaction: Add the CalFluor 488 DBCO labeling solution directly to the azide-labeled cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The reaction time can be optimized, but labeling is often visible within minutes.
-
Imaging: Image the cells directly without washing. The fluorescence of CalFluor 488 will be observed on the cell surface where the azide-modified glycoproteins are present. For negative controls, use cells that were not treated with Ac4ManNAz; these should show minimal fluorescence.
Visualizations
Caption: Metabolic pathway for Ac4ManNAz incorporation.
Caption: No-wash glycoprotein labeling workflow.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or weak fluorescence signal | Inefficient metabolic labeling. | Optimize Ac4ManNAz concentration and incubation time. Ensure cell viability. |
| Ineffective click reaction. | Confirm the reactivity of CalFluor 488 DBCO. Ensure appropriate incubation time and temperature for the click reaction. | |
| Low abundance of sialic acids. | Choose a cell line known to have high levels of sialylation. | |
| High background fluorescence | Non-specific binding of the probe. | Although CalFluor dyes are designed to minimize this, ensure the probe concentration is optimal. Perform a control experiment with cells not treated with Ac4ManNAz. |
| Cell autofluorescence. | Image cells using appropriate filter sets and perform background correction. Include an unstained cell control. | |
| Cell toxicity or altered morphology | High concentration of Ac4ManNAz. | Reduce the concentration of Ac4ManNAz. Studies suggest concentrations as low as 10 µM can be effective with minimal physiological effects. |
| Cytotoxicity from DBCO probe. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the CalFluor 488 DBCO probe. |
References
- 1. Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in cell surface glycoengineering reveal biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CalFluor 488 Azide for In Vivo Studies and Sensitive Biomolecule Detection
Introduction
CalFluor 488 Azide is a highly efficient, fluorogenic dye designed for the precise and sensitive detection of alkyne-tagged biomolecules through bioorthogonal click chemistry.[1][2] Developed by the Carolyn Bertozzi group, this probe is part of the CalFluor series, which offers a range of dyes with emission maxima from green to far-red wavelengths.[3][4] A key innovation of this compound is its fluorogenic nature; it is virtually non-fluorescent until it reacts with an alkyne group via a copper-catalyzed or metal-free click reaction.[1] This "turn-on" mechanism dramatically reduces background fluorescence, eliminating the need for wash steps that are often problematic in live-cell imaging and in vivo studies.
The probe's high contrast, photostability, and water solubility make it an indispensable tool for a variety of applications, including the visualization of metabolically labeled glycans, proteins, DNA, and RNA in live cells, developing organisms like zebrafish, and complex tissues such as mouse brain slices.
Core Principle: Fluorogenic Click Chemistry
The primary challenge in labeling biomolecules within living systems is distinguishing the signal of the reacted probe from the background of unreacted probes. This compound overcomes this by employing a photoinduced electron transfer (PeT) quenching mechanism. In its pre-reacted azide form, the dye's fluorescence is quenched. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a target alkyne forms a stable triazole, which disrupts the quenching mechanism and causes a significant enhancement in fluorescence. This allows for sensitive detection of biomolecules with minimal background interference, making no-wash imaging protocols feasible and highly effective.
Key Applications & Experimental Data
This compound is versatile and has been successfully used to label a wide array of biomolecules in various biological contexts.
Applications:
-
Live-Cell Imaging: Labeling of proteins, glycans, and nucleic acids under no-wash conditions.
-
In Vivo Studies: Sensitive detection in complex biological environments such as developing zebrafish and mouse brain tissue.
-
Bioconjugation: Precise tagging of biomolecules for clear visualization and analysis.
-
Microscopy and Flow Cytometry: Enhances imaging and cell sorting applications by providing high signal-to-noise ratios.
-
Drug Discovery: Allows for accurate visualization of drug targets and metabolic processes with minimal background.
Quantitative Data Summary
The following tables summarize the key properties and performance characteristics of this compound.
| Property | Value | Source |
| CAS Number | 1798305-98-2 | |
| Molecular Weight | 835.94 g/mol | |
| Excitation Max. | 500 nm | |
| Emission Max. | 521 nm | |
| Appearance | Yellow to orange amorphous solid | |
| Solubility | Water, DMSO | |
| Spectrally Similar Dyes | FAM, Alexa Fluor® 488, Atto™ 488, CF™ 488A, DyLight™ 488 |
| Performance Metric | Description | Value | Source |
| Fluorescence Enhancement | Fold increase in fluorescence upon reaction with an alkyne. | >20-fold | |
| Reaction Time | Time to reach saturation in a typical CuAAC reaction. | < 1 hour |
Experimental Protocols
Here we provide detailed protocols for common applications of this compound.
Protocol 1: Labeling of Cell Surface Glycoproteins on Live Cells
This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar, followed by detection with this compound.
A. Metabolic Labeling:
-
Culture cells to desired confluency in standard growth medium.
-
Replace the medium with fresh medium containing an azide-functionalized sugar (e.g., 25-50 µM N-azidoacetylmannosamine, Ac4ManNAz).
-
Incubate cells for 1-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.
B. Click Chemistry Labeling:
-
Prepare a fresh click reaction cocktail. For a 1 mL final volume, add reagents in the following order:
-
Cell culture medium (serum-free)
-
10 µM this compound
-
50 µM CuSO₄
-
300 µM BTTAA ligand
-
5 mM Sodium Ascorbate (add last to initiate the reaction)
-
-
Wash the metabolically labeled cells once with PBS.
-
Add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
No-Wash Imaging: The cells can be imaged directly without washing. For protocols requiring cell fixation, proceed to wash the cells twice with PBS before fixation.
Protocol 2: Detection of Newly Synthesized DNA (EdU Labeling) in Fixed Cells
This protocol is for visualizing DNA replication in cells by incorporating 5-ethynyl-2'-deoxyuridine (EdU) and detecting it with this compound.
A. EdU Incorporation:
-
Incubate cells with 10 µM EdU in their standard growth medium for a duration appropriate for the experiment (e.g., 2-16 hours) to label newly synthesized DNA.
-
Wash cells twice with PBS.
-
Fix the cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with 3% BSA in PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
B. Click Chemistry Detection:
-
Prepare a fresh click reaction cocktail. For a 1 mL final volume, add reagents in the following order:
-
PBS
-
10 µM this compound
-
1 mM CuSO₄
-
100 µM TBTA ligand
-
2 mM Sodium Ascorbate (add last)
-
0.1 mg/mL BSA (to prevent ligand precipitation)
-
-
Wash cells twice with 3% BSA in PBS after permeabilization.
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash cells twice with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium and proceed with fluorescence microscopy.
Protocol 3: Flow Cytometry Analysis of Labeled Cells
This protocol is for the quantitative analysis of azide-labeled cells using flow cytometry.
-
Perform metabolic labeling of cells as described in Protocol 1A.
-
Harvest cells using a gentle method (e.g., trypsinization followed by centrifugation).
-
Resuspend the cell pellet to a concentration of 1-5 x 10⁶ cells/mL in ice-cold staining buffer (e.g., PBS with 1% BSA).
-
Perform the click reaction as described in Protocol 1B, incubating the cell suspension with the click cocktail for 30 minutes on ice.
-
Wash the cells twice by centrifuging at 400 g for 5 minutes and resuspending them in 1 mL of ice-cold staining buffer.
-
Resuspend the final cell pellet in 500 µL of staining buffer.
-
Analyze the cells on a flow cytometer using the 488 nm laser for excitation and a filter set appropriate for FITC or Alexa Fluor 488 (e.g., 530/30 nm bandpass filter).
Visualizations
The following diagrams illustrate the core concepts and workflows associated with this compound.
Caption: General experimental workflow for labeling biomolecules.
Caption: The CuAAC reaction mechanism activating fluorescence.
Caption: Advantages and applications of this compound.
References
CalFluor 488 Azide: In-Depth Flow Cytometry Applications for Cellular Analysis
Introduction
CalFluor 488 Azide is a cutting-edge fluorogenic dye that has become an invaluable tool for researchers in cell biology, immunology, and drug development. Its application in flow cytometry, a powerful technique for single-cell analysis, has opened new avenues for investigating complex cellular processes. This document provides detailed application notes and protocols for the use of this compound in key flow cytometry applications, including cell proliferation, apoptosis detection, and cell surface glycan analysis.
This compound is a non-fluorescent molecule that becomes intensely fluorescent upon reaction with an alkyne-containing molecule through a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".[1][2] This fluorogenic nature is a significant advantage, as it minimizes background fluorescence from unreacted probe, enabling "no-wash" staining protocols that simplify workflows and improve signal-to-noise ratios.[2][3] Spectrally similar to Alexa Fluor 488, this compound is optimally excited by the 488 nm blue laser commonly found in flow cytometers, with a fluorescence emission maximum around 521 nm.[3]
Application 1: Cell Proliferation Analysis using the EdU Click-iT Assay
The analysis of cell proliferation is fundamental to understanding normal cell growth, differentiation, and the dysregulation that occurs in diseases such as cancer. The Click-iT EdU (5-ethynyl-2'-deoxyuridine) assay is a robust method for measuring DNA synthesis in proliferating cells. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA. This compound is then used to detect the incorporated EdU through a click reaction, leading to a bright and stable fluorescent signal in cells that have undergone DNA replication.
Signaling Pathway and Experimental Workflow
The workflow for the EdU cell proliferation assay involves the incorporation of EdU into the DNA of actively dividing cells, followed by cell fixation and permeabilization, and finally the click reaction with this compound for detection by flow cytometry.
Quantitative Data
The following table provides typical concentration ranges and incubation times for the key reagents in the EdU cell proliferation assay. Optimal conditions may vary depending on the cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| EdU Concentration | 1-10 µM | Higher concentrations may be toxic to some cell types. |
| EdU Incubation Time | 30 minutes - 2 hours | Dependent on the cell cycle length of the cell line. |
| This compound Concentration | 1-5 µM | Titration is recommended for optimal signal-to-noise ratio. |
| Click Reaction Incubation Time | 30 minutes | At room temperature, protected from light. |
Experimental Protocol
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EdU (5-ethynyl-2'-deoxyuridine)
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click Reaction Buffer (containing copper sulfate and a reducing agent)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Flow cytometry tubes
Procedure:
-
EdU Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Add EdU to the culture medium at the desired final concentration (e.g., 10 µM) and incubate for the desired time (e.g., 2 hours) at 37°C.
-
-
Cell Harvest and Fixation:
-
Harvest the cells and wash once with 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells twice with 1% BSA in PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells once with 1% BSA in PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the copper catalyst, a reducing agent, and this compound (e.g., 2.5 µM).
-
Resuspend the permeabilized cells in the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
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Wash the cells once with 1% BSA in PBS.
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer equipped with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm).
-
Application 2: Apoptosis Detection via Caspase Activity
Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. A hallmark of apoptosis is the activation of a family of proteases called caspases. By using a specific alkyne-modified caspase substrate, activated caspases can be detected in apoptotic cells through a click reaction with this compound.
Signaling Pathway and Experimental Workflow
The workflow for apoptosis detection involves incubating cells with a cell-permeable, alkyne-modified caspase substrate. In apoptotic cells, activated caspases cleave the substrate, which is then retained within the cell. Following fixation and permeabilization, the alkyne-modified cleaved substrate is detected with this compound.
Quantitative Data
The following table provides suggested concentration ranges and incubation times for the key reagents in the click chemistry-based apoptosis assay.
| Parameter | Recommended Range | Notes |
| Alkyne-Caspase Substrate Conc. | 1-10 µM | Optimal concentration should be determined empirically. |
| Substrate Incubation Time | 30-60 minutes | At 37°C, protected from light. |
| This compound Concentration | 1-5 µM | Titration is recommended. |
| Click Reaction Incubation Time | 30 minutes | At room temperature, protected from light. |
Experimental Protocol
Materials:
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Cells of interest (including positive and negative controls for apoptosis)
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Cell-permeable, alkyne-modified caspase substrate (e.g., a substrate for caspase-3/7)
-
This compound
-
Fixation Buffer
-
Permeabilization Buffer
-
Click Reaction Buffer
-
Wash Buffer
-
Flow cytometry tubes
Procedure:
-
Induction of Apoptosis:
-
Treat cells with an apoptosis-inducing agent (e.g., staurosporine) for the desired time. Include an untreated control.
-
-
Caspase Substrate Labeling:
-
Add the alkyne-modified caspase substrate to the cell culture medium and incubate for 30-60 minutes at 37°C.
-
-
Cell Harvest and Fixation:
-
Harvest the cells and wash once with PBS.
-
Fix the cells as described in the cell proliferation protocol.
-
-
Permeabilization:
-
Permeabilize the cells as described in the cell proliferation protocol.
-
-
Click Reaction:
-
Perform the click reaction with this compound as described in the cell proliferation protocol.
-
-
Washing and Analysis:
-
Wash the cells and resuspend in FACS buffer for flow cytometry analysis.
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Application 3: Cell Surface Glycan Labeling
Glycosylation, the attachment of sugar moieties to proteins and lipids, plays a crucial role in cell-cell recognition, signaling, and immune responses. Metabolic glycoengineering allows for the introduction of unnatural sugars with bioorthogonal chemical handles, such as an azide group, into cellular glycans. These azide-modified glycans can then be visualized by a click reaction with an alkyne-containing fluorescent probe. However, the reverse is also possible, where an alkyne-modified sugar is metabolically incorporated and subsequently detected with this compound. For this application note, we will focus on the more common approach of using an azide-modified sugar and a DBCO-functionalized fluorophore, as direct protocols for this compound with alkyne-sugars are less established. A conceptual workflow for using this compound is presented.
Signaling Pathway and Experimental Workflow
The workflow for cell surface glycan labeling involves metabolically incorporating an alkyne-modified sugar into the glycan structures of cells. These cells are then labeled with this compound via a click reaction for flow cytometric analysis.
Quantitative Data
The following table provides general concentration ranges and incubation times for metabolic glycan labeling.
| Parameter | Recommended Range | Notes |
| Alkyne-Sugar Concentration | 10-100 µM | Optimal concentration is cell-type dependent. |
| Alkyne-Sugar Incubation Time | 1-3 days | To allow for sufficient incorporation into glycans. |
| This compound Concentration | 1-10 µM | Titration is crucial for optimal staining. |
| Click Reaction Incubation Time | 30-60 minutes | At room temperature. |
Experimental Protocol
Materials:
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Cells of interest
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Complete cell culture medium
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Alkyne-modified sugar (e.g., peracetylated N-ethynylacetyl-D-mannosamine, Ac4ManNAl)
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This compound
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Click Reaction Buffer
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Wash Buffer (PBS with 1% BSA)
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Flow cytometry tubes
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of the alkyne-modified sugar for 1-3 days.
-
-
Cell Harvest:
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Harvest the cells and wash them twice with ice-cold PBS to remove any unincorporated sugar.
-
-
Click Reaction (Live Cells):
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Prepare the click reaction cocktail with this compound.
-
Resuspend the cells in the click reaction cocktail and incubate for 30-60 minutes at room temperature.
-
-
Washing and Analysis:
-
Wash the cells twice with Wash Buffer.
-
Resuspend the cells in FACS buffer for immediate analysis by flow cytometry. Due to the fluorogenic nature of this compound, a "no-wash" protocol may be feasible, where the cells are analyzed directly after the click reaction incubation. This should be optimized for each cell type and experimental condition to ensure minimal background.
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This compound is a versatile and powerful tool for flow cytometry, offering significant advantages in the study of cell proliferation, apoptosis, and cell surface glycosylation. Its fluorogenic properties simplify experimental workflows and enhance data quality. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their cellular analysis experiments. As with any assay, optimization of the provided protocols for specific cell types and experimental conditions is recommended to achieve the best results.
References
Troubleshooting & Optimization
How to reduce background fluorescence with CalFluor 488 Azide
Welcome to the technical support center for CalFluor 488 Azide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reduce background fluorescence?
This compound is a fluorogenic fluorescent probe designed for bioorthogonal labeling via click chemistry.[1][2] Its fundamental principle for reducing background lies in its "turn-on" characteristic. The azide probe is initially in a non-fluorescent state due to a process called Photoinduced Electron Transfer (PeT).[3][4] Upon successful copper-catalyzed or metal-free click chemistry reaction with an alkyne-modified biomolecule, the azide is converted to a triazole. This conversion disrupts the PeT quenching, leading to a significant increase in fluorescence intensity.[3] Consequently, unreacted this compound probes in the background remain non-fluorescent, eliminating the need for extensive wash steps that are typically required for conventional fluorescent azides.
Q2: What are the primary sources of background fluorescence when using this compound?
While this compound is designed to be fluorogenic, some background signal can still occur. Potential sources include:
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Intrinsic Autofluorescence: Many cell types and tissues naturally fluoresce, which can contribute to the overall background signal.
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Non-specific Binding: Although designed to minimize this, the probe may non-specifically adhere to cellular components. The zwitterionic tails of CalFluor probes are designed to reduce such non-specific interactions.
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Suboptimal Reaction Conditions: Inefficient click chemistry can lead to lower specific signal, making any inherent background more apparent.
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Copper Catalyst Issues: In copper-catalyzed reactions, suboptimal preparation of the copper catalyst can sometimes lead to the formation of fluorescent aggregates.
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Contamination: Contamination of buffers or reagents with fluorescent impurities can also contribute to background.
Q3: Can I perform no-wash imaging with this compound?
Yes, a major advantage of this compound is its suitability for no-wash imaging protocols in live cells, tissues, and even in vivo studies. Because the unreacted probe is non-fluorescent, high-contrast images can be obtained without the need to wash away excess probe. This is particularly beneficial for sensitive applications where washing steps might perturb the biological sample. In some instances with high probe concentrations, a single, gentle wash step may be sufficient to remove any minor residual background.
Troubleshooting Guides
Problem: High Background Fluorescence
Even with a fluorogenic probe, you may encounter higher-than-expected background. Here are some troubleshooting steps:
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | 1. Include an unstained control: Image cells that have not been treated with this compound to determine the baseline autofluorescence. 2. Use appropriate filters: Ensure your microscope filter sets are optimized for the excitation and emission spectra of CalFluor 488 (Ex/Em maxima ~500/521 nm). 3. Spectral unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the CalFluor 488 signal from the autofluorescence spectrum. |
| Non-Specific Binding of the Probe | 1. Optimize probe concentration: Perform a titration experiment to determine the lowest effective concentration of this compound that provides a strong specific signal with minimal background. 2. Include a blocking step: Pre-incubate your sample with a blocking buffer (e.g., PBS with 1% BSA) to minimize non-specific binding sites. 3. Gentle washing: While designed for no-wash applications, one or two gentle washes with PBS or an appropriate buffer can help remove any loosely bound, unreacted probe. |
| Inefficient Click Reaction | 1. Optimize catalyst and ligand concentrations: Ensure the copper sulfate and ligand (e.g., BTTAA or TBTA) are used at their recommended concentrations. 2. Freshly prepare the reducing agent: The reducing agent, typically sodium ascorbate, should be prepared fresh to ensure its activity in reducing Cu(II) to the active Cu(I) state. 3. Check reagent quality: Ensure all click chemistry reagents are of high quality and have been stored correctly. |
| Probe Aggregation | 1. Centrifuge the probe solution: Before use, centrifuge the this compound stock solution at high speed to pellet any potential aggregates. 2. Solubility: Ensure the probe is fully dissolved in a suitable solvent like DMSO or water before diluting into the reaction buffer. |
Experimental Protocols
General Protocol for Live Cell Labeling with this compound
This is a general guideline; specific concentrations and incubation times may need to be optimized for your particular cell type and experimental setup.
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Metabolic Labeling (if applicable): Culture cells with an alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar, amino acid, or nucleoside) for a sufficient duration to allow for incorporation into biomolecules.
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Prepare Click Reaction Cocktail: Prepare the following reagents immediately before use. The final concentrations below are suggestions and should be optimized.
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This compound: 5-10 µM
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Copper(II) Sulfate (CuSO₄): 50 µM
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Copper(I)-stabilizing Ligand (e.g., BTTAA): 300 µM
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Reducing Agent (e.g., Sodium Ascorbate): 5 mM (prepare fresh)
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-
Labeling:
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Remove the culture medium from the cells.
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Add the click reaction cocktail to the cells.
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Incubate for 10-30 minutes at room temperature, protected from light.
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-
Imaging:
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No-Wash: Image the cells directly in the reaction cocktail. For some applications, the reaction can be quenched with a copper chelator like BCS before imaging.
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(Optional) Wash: If background is observed, gently wash the cells once or twice with PBS.
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Image the cells using a fluorescence microscope with appropriate filters for FITC/GFP (Excitation ~488 nm, Emission ~520 nm).
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Visualizations
Caption: A generalized experimental workflow for labeling biomolecules in cells using this compound.
References
Technical Support Center: Optimizing CalFluor 488 Azide for Microscopy
Welcome to the technical support center for CalFluor 488 Azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in microscopy applications. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages?
This compound is a fluorogenic fluorescent probe used for bioorthogonal labeling via click chemistry.[1][2] Its key feature is that it is non-fluorescent until it reacts with an alkyne-modified biomolecule.[1][3][4] This "turn-on" mechanism significantly reduces background fluorescence, enabling sensitive detection of labeled molecules with a high signal-to-noise ratio, often without the need for wash steps ("no-wash" imaging). It is suitable for labeling a wide range of biomolecules, including glycans, proteins, DNA, and RNA, in both live and fixed cells, as well as in tissues and whole organisms.
Q2: What are the excitation and emission maxima of this compound after it reacts with an alkyne?
After the click reaction, the resulting triazole product has an excitation maximum of approximately 500 nm and an emission maximum of approximately 521 nm, making it compatible with standard green fluorescence imaging channels (e.g., FITC/GFP settings).
Q3: Can I use this compound for live-cell imaging?
Yes, this compound is well-suited for live-cell imaging due to its fluorogenic nature, which minimizes background from unreacted probe in the imaging media. This allows for real-time visualization of dynamic cellular processes.
Q4: Do I need to perform wash steps after the click reaction?
One of the primary advantages of this compound is its suitability for "no-wash" imaging protocols. Because the probe is only fluorescent after reacting with the target alkyne, the background from unbound probe is minimal. However, in some instances with high probe concentrations or in fixed cells, a single wash step may help to further improve the signal-to-noise ratio.
Q5: What are the key components of the copper-catalyzed click reaction (CuAAC)?
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction typically requires the following components:
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This compound: The fluorescent probe.
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A copper(I) source: Usually generated in situ from copper(II) sulfate (CuSO₄).
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A reducing agent: Commonly sodium ascorbate, to reduce Cu(II) to the catalytic Cu(I) state.
-
A copper(I)-stabilizing ligand: Such as BTTAA or TBTA, to protect the copper from oxidation and improve reaction efficiency.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very weak fluorescent signal | Inefficient metabolic labeling: The alkyne-modified substrate was not efficiently incorporated into the target biomolecule. | - Optimize the concentration and incubation time of the alkyne-modified substrate. - Ensure the cells are healthy and metabolically active during the labeling period. - Confirm that the alkyne-modified substrate is appropriate for your target biomolecule and cell type. |
| Ineffective click reaction: The click chemistry reaction did not proceed efficiently. | - Prepare fresh solutions of all click reaction components, especially the sodium ascorbate reducing agent. - Ensure the correct concentrations of all components are used (see tables below). - Optimize the incubation time for the click reaction. - For fixed cells, consider that denatured proteins may sequester the copper catalyst, potentially requiring higher catalyst concentrations. | |
| Incorrect imaging settings: The microscope is not set up correctly to detect the fluorescence. | - Use a filter set appropriate for FITC/GFP (Excitation ~488 nm, Emission ~520 nm). - Ensure the exposure time and laser power are sufficient to detect the signal without causing photobleaching. | |
| High background fluorescence | High concentration of this compound: Using too much probe can lead to some background, even with a fluorogenic dye. | - Titrate the this compound concentration to find the lowest effective concentration that provides a good signal. - If background persists, perform one or more wash steps with PBS or imaging media after the click reaction. |
| Autofluorescence: The cells or tissue have high intrinsic fluorescence in the green channel. | - Image an unlabeled control sample to assess the level of autofluorescence. - Use a fluorophore that emits in a different spectral range (e.g., red or far-red) if autofluorescence is a significant issue. | |
| Non-specific binding of the probe: In some cases, the probe may non-specifically associate with cellular structures. | - Include a blocking step (e.g., with 3% BSA in PBS) before the click reaction, particularly for fixed and permeabilized cells. | |
| Uneven or patchy staining | Inadequate permeabilization (for intracellular targets): The click reaction components cannot efficiently access intracellular targets. | - Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100 or saponin). |
| Uneven distribution of the click reaction cocktail: The reaction mixture did not cover the sample evenly. | - Ensure the cells are fully submerged in the click reaction cocktail. - Gentle agitation during the incubation can help ensure even distribution. | |
| Cell toxicity or morphological changes (in live-cell imaging) | Toxicity from copper catalyst: The copper catalyst can be toxic to some cell types, especially at high concentrations or with prolonged exposure. | - Use the lowest effective concentration of the copper catalyst. - Minimize the incubation time for the click reaction. - Ensure the use of a copper-chelating ligand (e.g., BTTAA) to reduce toxicity. |
| Toxicity from this compound: Although generally well-tolerated, very high concentrations of the probe could be detrimental. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. |
Experimental Protocols & Data
Recommended Starting Concentrations for Click Reaction Components
The optimal concentrations of click reaction components can vary depending on the experimental setup (live vs. fixed cells) and the specific cell type. The following tables provide recommended starting concentrations based on published data.
Table 1: Live Cell Surface Labeling
| Component | Recommended Starting Concentration |
| This compound | 10 µM |
| Copper(II) Sulfate (CuSO₄) | 50 µM |
| BTTAA Ligand | 300 µM |
| Sodium Ascorbate | 5 mM |
Table 2: Fixed and Permeabilized Cell Labeling
| Component | Recommended Starting Concentration |
| This compound | 10 µM |
| Copper(II) Sulfate (CuSO₄) | 1 mM |
| TBTA Ligand | 100 µM |
| Sodium Ascorbate | 2 mM |
General Experimental Workflow for this compound Staining
General workflow for this compound labeling and imaging.
Signaling Pathway and Logical Relationships
The core of this technique is the bioorthogonal click reaction, which provides a highly specific method for covalently attaching the this compound to the alkyne-modified biomolecule of interest.
References
Improving signal-to-noise ratio with CalFluor 488 Azide
Welcome to the technical support center for CalFluor 488 Azide. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your experiments and achieve the highest possible signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it ideal for high signal-to-noise applications?
A1: this compound is a fluorogenic dye designed for bioorthogonal labeling via click chemistry.[1] Its key feature is that it is virtually non-fluorescent on its own but becomes intensely fluorescent after reacting with an alkyne-tagged biomolecule.[2][3] This "turn-on" mechanism is the primary reason for its excellent signal-to-noise ratio, as it dramatically reduces the background fluorescence from unreacted probes, often eliminating the need for wash steps.[1][2]
Q2: What is the core principle behind the fluorogenic activation of this compound?
A2: The fluorescence of CalFluor 488 is initially suppressed or "quenched" by the attached azide group through a process called Photoinduced Electron Transfer (PeT). When the azide group reacts with an alkyne in a copper-catalyzed click reaction, it forms a triazole ring. This chemical conversion stops the quenching process, leading to a significant enhancement in fluorescence.
Caption: Fluorogenic activation of this compound via Click Chemistry.
Q3: Can I use this compound for live-cell imaging?
A3: Yes, this compound is well-suited for live-cell imaging and in vivo studies. Its ability to label targets with high specificity and minimal background without requiring wash steps is a significant advantage for sensitive applications involving living cells and organisms. However, it's important to note that the copper catalyst used in the standard click reaction can be toxic to cells. For live-cell experiments, it is crucial to use copper-chelating ligands like BTTAA or THPTA and to optimize catalyst concentrations and incubation times to minimize cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Problem: Low or No Fluorescence Signal
Q: I am not seeing a signal or the signal is very weak. What could be wrong?
A: Low signal intensity can stem from several factors, primarily related to inefficient labeling or suboptimal reaction conditions.
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Inefficient Metabolic Labeling: If you are labeling biomolecules metabolically (e.g., using an alkyne-modified sugar), the incorporation of the alkyne tag may be insufficient.
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Solution: Optimize the concentration of the alkyne-containing metabolic precursor and increase the incubation time. A titration experiment is recommended to find the optimal conditions for your specific cell line.
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Suboptimal Click Reaction: The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is critical.
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Solution: Ensure all components of the reaction cocktail are at their optimal concentrations. The copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate, which must be fresh), and a copper-stabilizing ligand (e.g., BTTAA or THPTA) are all essential. For fixed and permeabilized cells, higher catalyst concentrations may be required to achieve robust labeling.
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Reagent Degradation: The this compound or the reducing agent may have degraded.
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Solution: Always prepare the reducing agent solution fresh. Store the this compound stock solution desiccated at -20°C and protected from light.
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Problem: High Background Fluorescence
Q: My signal-to-noise ratio is poor due to high background. How can I fix this?
A: While this compound is designed to minimize background, certain experimental conditions can lead to unwanted fluorescence.
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Cellular Autofluorescence: Many cell types have endogenous molecules that fluoresce, particularly in the blue and green spectra (400-550 nm), which can overlap with CalFluor 488's emission.
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Solution: Always prepare an unlabeled control sample (cells with no dye) to assess the level of autofluorescence. If autofluorescence is high, consider using spectral unmixing on your microscope or switching to a fluorophore in the red or far-red spectrum.
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Non-specific Binding: The zwitterionic tails of CalFluor dyes are designed to reduce non-specific binding, but it can still occur, especially in fixed cells or complex tissues.
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Solution: Introduce a blocking step with a protein solution like 3% Bovine Serum Albumin (BSA) in PBS before adding the click reaction cocktail. You can also try titrating the this compound to a lower concentration.
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Insufficient Washing (if performed): If you include wash steps, they may not be stringent enough.
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Solution: Increase the number and duration of wash steps after the click reaction to more effectively remove any unbound probe.
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Quantitative Data Summary
The optimal concentration for each reagent can vary by cell type and experimental setup. The following tables provide recommended starting concentrations based on published protocols.
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Live Cell Labeling | Fixed Cell Labeling | Alternative Protocol |
| This compound | 2 - 10 µM | 10 µM | 25 µM (as alkyne-488) |
| Copper (II) Sulfate (CuSO₄) | 50 µM | 1 mM | 50 µM |
| Copper Ligand | 300 µM BTTAA | 100 µM TBTA | 250 µM THPTA |
| Reducing Agent | 2.5 - 5 mM Sodium Ascorbate | 2 mM Sodium Ascorbate | 2.5 mM Sodium Ascorbate |
| Reaction Time | 15 - 30 minutes | 30 - 60 minutes | 1 - 5 minutes |
Note: Always prepare Sodium Ascorbate solution fresh for optimal performance.
Table 2: Example Conditions for Metabolic Labeling
| Precursor | Cell Line | Concentration | Incubation Time |
| Ac₄ManNAz (azido sugar) | Various | 10 - 50 µM | 1 - 3 days |
| EdU (thymidine analog) | HEK293 | 10 µM | Varies (e.g., 2 hours) |
Experimental Protocols
Protocol: General Labeling of Alkyne-Modified Biomolecules in Fixed Cells
This protocol provides a general workflow for labeling metabolically incorporated alkynes in fixed, cultured cells with this compound.
Caption: Experimental workflow for labeling fixed cells with this compound.
Materials:
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Cells cultured on coverslips with incorporated alkyne tags.
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Phosphate-Buffered Saline (PBS).
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Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
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Permeabilization Buffer: 0.5% Triton™ X-100 in PBS.
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Click Reaction Components (see Table 1 for concentrations).
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Wash Buffer: PBS containing 0.05% Tween-20.
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Nuclear counterstain (e.g., DAPI).
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Antifade mounting medium.
Methodology:
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Fixation:
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Remove culture medium from cells.
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Gently wash cells twice with PBS.
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Add Fixation Buffer and incubate for 15 minutes at room temperature.
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-
Washing:
-
Remove fixation buffer and wash cells three times with PBS for 5 minutes each.
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-
Permeabilization:
-
Add Permeabilization Buffer and incubate for 20 minutes at room temperature. This step is necessary for labeling intracellular targets.
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-
Washing:
-
Remove permeabilization buffer and wash cells three times with PBS for 5 minutes each.
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-
Click Reaction:
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Prepare the Click Reaction Cocktail immediately before use by adding the components in the following order: PBS, this compound, Copper (II) Sulfate, Copper Ligand. Mix well. Finally, add the fresh Sodium Ascorbate solution to initiate the reaction.
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Remove the final PBS wash from the cells and add the complete Click Reaction Cocktail.
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Incubate for 30-60 minutes at room temperature, protected from light.
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-
Final Washes:
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Remove the reaction cocktail.
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Wash the cells three times with Wash Buffer for 5 minutes each to remove residual reagents.
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-
Imaging Preparation:
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If desired, incubate with a nuclear counterstain according to the manufacturer's instructions.
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Perform a final wash with PBS.
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Mount the coverslip onto a microscope slide using an antifade mounting medium.
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-
Analysis:
-
Image the sample using a fluorescence microscope with appropriate filter sets for CalFluor 488 (Excitation/Emission: ~500/521 nm).
-
References
CalFluor 488 Azide photostability and anti-fade agent use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CalFluor 488 Azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorogenic dye designed for bioorthogonal labeling via click chemistry.[1][2] It is initially non-fluorescent and becomes brightly fluorescent upon reaction with an alkyne-modified molecule.[1][2][3] This property makes it ideal for "no-wash" live-cell imaging, as it minimizes background fluorescence from unreacted probes. Its primary applications include labeling and visualizing biomolecules such as proteins, glycans, and nucleic acids in live cells, tissues, and in vivo studies.
Q2: How does the photostability of this compound compare to other common green fluorophores like Alexa Fluor® 488 Azide?
Q3: What is the fluorescence enhancement of this compound upon reaction?
This compound exhibits a significant increase in fluorescence upon reacting with an alkyne. The fluorescence quantum yield of the azide form is very low (0.00306), and it increases dramatically to 0.0747 for the resulting triazole, representing an approximately 243-fold enhancement in fluorescence.
Q4: Can I use anti-fade agents with this compound? Which ones are recommended?
Yes, anti-fade agents can be used with this compound, especially for fixed-cell imaging, to preserve the fluorescent signal during prolonged imaging sessions. Given its spectral similarity to Alexa Fluor® 488, anti-fade reagents effective for this dye are also suitable for CalFluor 488. Commonly used and effective anti-fade mounting media include:
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ProLong™ Gold Antifade Mountant: Known for its excellent performance in preserving the fluorescence of a wide range of dyes.
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VECTASHIELD® Antifade Mounting Medium: Another widely used option that effectively reduces photobleaching.
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n-Propyl gallate (NPG)-based homemade mounting media: A cost-effective option that can be prepared in the lab.
It is advisable to test a few different anti-fade agents to determine the best one for your specific experimental conditions.
Data Presentation
Table 1: Photophysical Properties of this compound and Spectrally Similar Dyes
| Property | This compound | CalFluor 488 Triazole (post-click) | Alexa Fluor® 488 Azide |
| Excitation Maximum (nm) | ~498 | ~500 | ~495 |
| Emission Maximum (nm) | ~520 | ~521 | ~519 |
| Quantum Yield | 0.00306 | 0.0747 | ~0.92 |
| Fluorescence Enhancement | N/A | ~243-fold | N/A (already fluorescent) |
Note: The quantum yield of Alexa Fluor® 488 is for the dye itself, as the azide modification has a minimal effect on its fluorescence.
Troubleshooting Guides
Problem 1: Low or No Fluorescent Signal
This is a common issue that can arise from several factors in your experimental workflow.
Troubleshooting Workflow for Low Signal
References
Technical Support Center: pH Sensitivity of Fluorescein-Based Dyes like CalFluor 488
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH sensitivity of fluorescein-based dyes, with a special focus on CalFluor 488.
Troubleshooting Guide
Users may encounter variability in fluorescence signals when using fluorescein-based dyes. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments effectively.
Question: My fluorescence signal is unexpectedly low or absent. What could be the cause?
Answer: Low or absent fluorescence signals can stem from several factors, often related to the pH of your experimental environment.
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Acidic Environment: Fluorescein and its derivatives are highly sensitive to pH. Their fluorescence significantly decreases in acidic conditions (pH below 7). The dye exists in different ionic forms depending on the pH, and the dianionic form, which is most prevalent at alkaline pH, is the most fluorescent.[1][2]
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Incorrect Buffer Preparation: Inaccurate preparation of buffers can lead to a lower-than-expected pH, causing reduced fluorescence. Always verify the pH of your buffers and solutions before use.
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Cellular Compartment Localization: If you are performing cellular imaging, the dye may be localized in acidic organelles such as lysosomes or endosomes, where the pH is significantly lower than the cytosol.[1] This will result in a quenched fluorescence signal.
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Photobleaching: Prolonged exposure to excitation light can cause irreversible photobleaching, leading to a diminished signal. Use appropriate anti-fade reagents and minimize light exposure.
Question: I am observing a gradual decrease in my fluorescence signal over time. What is happening?
Answer: A time-dependent decrease in fluorescence can be attributed to:
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Photobleaching: As mentioned above, continuous exposure to the excitation source will lead to the destruction of the fluorophore. To mitigate this, reduce the intensity of the excitation light or the exposure time.
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Changes in Local pH: Cellular processes or experimental manipulations can alter the local pH around the dye molecule. For example, cellular stress can lead to cytoplasmic acidification.
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Dye Leakage: Some dyes can leak out of the cells over time, leading to a decrease in the intracellular signal. Ensure that the dye you are using is well-retained within the cellular compartment of interest.
Question: My fluorescence signal is unstable and fluctuates. How can I stabilize it?
Answer: Fluctuating fluorescence signals can be particularly problematic for quantitative studies. Consider the following:
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Buffer Capacity: Your experimental buffer may not have sufficient capacity to maintain a stable pH, especially if your experiment involves processes that produce or consume protons. Use a buffer with a pKa close to your desired experimental pH and at a high enough concentration.
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Temperature Effects: Temperature can influence the pKa of both the buffer and the dye, leading to pH shifts and fluorescence instability. Maintain a constant and controlled temperature throughout your experiment.[3]
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Ratiometric Imaging: For pH-sensitive dyes, consider using a ratiometric imaging approach if the dye exhibits a pH-dependent shift in its excitation or emission spectrum. This involves measuring the ratio of fluorescence intensities at two different wavelengths, which can provide a more robust measurement that is less susceptible to variations in dye concentration, photobleaching, and instrument settings.
Frequently Asked Questions (FAQs)
This section addresses common questions about the pH sensitivity of CalFluor 488 and other fluorescein-based dyes.
What is the basis for the pH sensitivity of fluorescein-based dyes?
The fluorescence of fluorescein is dependent on its molecular structure, which exists in different ionic forms at different pH values. The key is the protonation and deprotonation of the phenol and carboxylic acid groups.[1] In alkaline solutions (pH > 7), the dianionic form predominates, which is highly fluorescent. As the pH becomes more acidic, the molecule becomes protonated, leading to a significant decrease in fluorescence intensity.
What is the pKa of CalFluor 488?
CalFluor 488 is a fluorescein-based dye. While the exact pKa of the final fluorescent triazole product of CalFluor 488 is not publicly available, it is expected to be in a similar range to that of fluorescein, which is approximately 6.4. This means that its fluorescence will be sensitive to pH changes around the physiological range.
How does the pH sensitivity of CalFluor 488 compare to other green fluorescent dyes?
Fluorescein-based dyes like CalFluor 488 are generally more pH-sensitive than other classes of green fluorescent dyes such as Alexa Fluor 488. Alexa Fluor 488 is known for its enhanced photostability and reduced pH sensitivity over a wide pH range, making it a more suitable choice for experiments where pH may fluctuate.
Can I use CalFluor 488 for experiments in acidic environments?
Using CalFluor 488 in acidic environments (e.g., imaging lysosomes) will likely result in a significantly reduced or quenched fluorescence signal due to the protonation of the fluorescein core. For imaging acidic organelles, it is recommended to use dyes specifically designed for low pH environments, such as LysoSensor™ or pHrodo™ dyes.
How can I minimize the impact of pH on my experiments with CalFluor 488?
To minimize pH-induced artifacts, it is crucial to:
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Maintain a stable and well-buffered pH environment throughout your experiment.
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Calibrate your pH meter and carefully prepare all buffers.
-
Be aware of the potential for local pH changes in your experimental system.
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For cellular studies, consider the pH of the specific subcellular compartments you are investigating.
Quantitative Data on pH Sensitivity
The table below summarizes the pKa values of fluorescein and some of its derivatives. The pKa is the pH at which the protonated and deprotonated forms of the dye are present in equal concentrations, and it is a key indicator of the pH range of sensitivity.
| Dye | pKa | Notes |
| Fluorescein | ~6.4 | Fluorescence is significantly reduced below this pH. |
| Carboxyfluorescein (FAM) | ~6.5 | Similar pH sensitivity to fluorescein. |
| 2',7'-Dichlorofluorescein (DCF) | pKa1 ~4.0, pKa2 ~5.2 | Halogenation lowers the pKa, shifting the pH sensitivity to a more acidic range. |
| CalFluor 488 (fluorescent product) | Not Publicly Available | Expected to be in a similar range to fluorescein due to its core structure. |
Experimental Protocol: Determining the pH Sensitivity of a Fluorescent Dye
This protocol outlines a general method for creating a pH titration curve to determine the pKa of a fluorescent dye like the activated form of CalFluor 488.
Materials:
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Fluorescent dye stock solution (e.g., activated CalFluor 488)
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A series of buffers with a range of pH values (e.g., from pH 4 to 10 in 0.5 pH unit increments)
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Spectrofluorometer or fluorescence microplate reader
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pH meter
-
Cuvettes or microplates
Procedure:
-
Prepare a working solution of the fluorescent dye: Dilute the stock solution of the dye in a neutral buffer (e.g., PBS pH 7.4) to a final concentration suitable for fluorescence measurement.
-
Prepare a series of dye solutions at different pH values: For each pH buffer in your series, add a small, constant volume of the dye working solution to a larger volume of the buffer. Ensure the final dye concentration is the same across all samples.
-
Measure the fluorescence intensity:
-
Set the excitation and emission wavelengths on the spectrofluorometer or plate reader to the appropriate values for your dye (for CalFluor 488, excitation is ~490 nm and emission is ~520 nm).
-
Measure the fluorescence intensity of each dye solution at the different pH values.
-
-
Plot the data: Create a graph with the pH values on the x-axis and the corresponding fluorescence intensities on the y-axis.
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Determine the pKa: The pKa is the pH value at which the fluorescence intensity is half of the maximum intensity. This can be determined from the inflection point of the resulting sigmoidal curve.
Visualizations
The following diagrams illustrate key concepts related to the pH sensitivity of fluorescein-based dyes.
Caption: Ionic forms of fluorescein at different pH levels.
Caption: Troubleshooting workflow for low fluorescence signals.
References
Minimizing cell toxicity in CalFluor 488 Azide experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize cell toxicity when using CalFluor 488 Azide for cellular labeling and imaging.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of toxicity in this compound labeling experiments?
The most significant source of cytotoxicity in experiments utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the copper(I) catalyst.[1][2][3][4] Free copper ions can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and death.[3] While the this compound molecule itself contains an azide group, which can be toxic at very high concentrations, the cytotoxicity observed in click chemistry experiments is more commonly attributed to the copper catalyst.
Q2: Can the azide group on this compound be toxic to cells?
Sodium azide is known to be a metabolic inhibitor and can be toxic to mammalian cells, with the effect being dependent on concentration, time, and cell type. However, in typical this compound labeling protocols, the concentrations used are generally low and incubation times are short, minimizing the toxic effects of the azide moiety itself. The primary concern for cell health remains the copper catalyst used in CuAAC reactions.
Q3: Are there alternatives to the standard copper-catalyzed click chemistry (CuAAC) to reduce toxicity?
Yes, the most effective alternative is copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method uses a strained cyclooctyne (like DBCO or DIFO) that reacts with the azide without the need for a toxic copper catalyst, making it much more biocompatible for live-cell imaging.
Q4: If I must use copper-catalyzed click chemistry, how can I make it safer for my cells?
To mitigate copper-induced toxicity in CuAAC, you can:
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Use a copper-chelating ligand: Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA can accelerate the reaction and protect cells from oxidative damage.
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Optimize reagent concentrations: Use the lowest effective concentrations of copper sulfate, a reducing agent (like sodium ascorbate), and the ligand.
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Consider specialized catalysts: A Cu(I)-L-histidine complex has been shown to be an effective and less toxic catalyst for live-cell labeling.
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Minimize incubation time: Keep the exposure of cells to the copper-containing reaction cocktail as short as possible.
Q5: What is phototoxicity and how can I minimize it during imaging of CalFluor 488-labeled cells?
Phototoxicity is cell damage or death caused by the light used for fluorescence excitation. The 488 nm wavelength used to excite CalFluor 488 can be phototoxic, especially with long or repeated exposures. To minimize this:
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Use the lowest possible laser power that provides an adequate signal.
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Increase the time between exposures in time-lapse imaging to allow cells to recover.
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Reduce the total exposure time.
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Consider using an antioxidant like Trolox in your imaging medium to reduce oxidative stress.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Cell Death or Poor Cell Health | Copper Toxicity: The copper catalyst is generating reactive oxygen species (ROS). | 1. Switch to a copper-free click chemistry protocol (SPAAC) using a DBCO- or DIFO-alkyne. 2. If using CuAAC, add a protective ligand like THPTA or use a less toxic catalyst like Cu(I)-L-histidine. 3. Reduce the concentration of CuSO₄ and sodium ascorbate. 4. Decrease the incubation time with the click reaction cocktail. |
| Azide Toxicity: High concentration or prolonged incubation with this compound. | 1. Perform a dose-response curve to find the optimal, lowest concentration of this compound. 2. Reduce the incubation time. | |
| Phototoxicity: Excessive exposure to excitation light during imaging. | 1. Lower the laser power. 2. Increase the interval between time-lapse images. 3. Add an antioxidant like Trolox to the imaging medium. | |
| Low Fluorescence Signal | Inefficient Click Reaction: Suboptimal reaction conditions. | 1. For CuAAC, ensure the sodium ascorbate solution is fresh to effectively reduce Cu(II) to the active Cu(I). 2. Optimize the concentrations of the this compound and the alkyne-modified molecule. 3. For SPAAC, consider a more reactive cyclooctyne. |
| Low Incorporation of Alkyne: The target biomolecule is not being sufficiently labeled with the alkyne group. | 1. Optimize the concentration and incubation time of the alkyne-modified metabolic precursor. 2. Ensure the health of the cells during the metabolic labeling step. | |
| High Background Fluorescence | Excess Unreacted Probe: this compound is designed to be fluorogenic (non-fluorescent until it reacts), which minimizes this issue. However, some background may persist. | 1. Ensure adequate washing steps after the click reaction, especially if not performing a no-wash protocol. 2. Reduce the concentration of this compound. 3. Image in a phenol red-free medium. |
Quantitative Data Summary
The optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup. The tables below provide recommended starting points based on published protocols.
Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC
| Reagent | Stock Concentration | Final Concentration | Reference(s) |
| This compound | 1-10 mM in DMSO | 1-10 µM | |
| CuSO₄ | 10-100 mM in H₂O | 50 µM | |
| THPTA Ligand | 10-50 mM in H₂O | 250-300 µM | |
| Sodium Ascorbate | 100 mM in H₂O (prepare fresh) | 1-5 mM | |
| Incubation Time | 5-15 minutes at 37°C |
Table 2: Recommended Reagent Concentrations for Copper-Free Click Chemistry (SPAAC)
| Reagent | Stock Concentration | Final Concentration | Reference(s) |
| Alkyne-Metabolic Precursor (e.g., Ac₄ManNAl) | 10-50 mM in DMSO or PBS | 10-50 µM | |
| DBCO-Fluorophore | 1-10 mM in DMSO | 10-50 µM | |
| Incubation Time (Metabolic Labeling) | 24-72 hours | ||
| Incubation Time (Click Reaction) | 10-60 minutes |
Visual Guides
Experimental Protocols
Protocol 1: Safer Copper-Catalyzed (CuAAC) Labeling of Live Cells
This protocol is adapted for live cells by including a protective copper ligand to minimize toxicity.
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Cell Preparation:
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Culture cells to 60-80% confluency.
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Incubate cells with the desired concentration of your alkyne-tagged metabolic precursor for the optimized duration.
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Gently wash the cells twice with pre-warmed PBS or imaging buffer.
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-
Reagent Preparation:
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This compound Stock: Prepare a 1-10 mM stock in anhydrous DMSO.
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CuSO₄ Stock: Prepare a 10-100 mM stock in deionized water.
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THPTA Ligand Stock: Prepare a 10-50 mM stock in deionized water.
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Sodium Ascorbate Stock: Prepare a 100 mM stock in deionized water. This solution must be prepared fresh immediately before use.
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-
Labeling Cocktail Preparation:
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For a final volume of 1 mL of imaging medium, add reagents in the following order. Note: Final concentrations should be optimized (e.g., 1-10 µM CalFluor 488-azide, 50 µM CuSO₄, 250 µM THPTA, 1 mM Ascorbate). a. Add this compound to pre-warmed medium. b. Add THPTA. c. Add CuSO₄. Mix well. d. Add Sodium Ascorbate immediately before adding the cocktail to the cells. The solution should remain clear.
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-
Cell Labeling:
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Remove the wash buffer from the cells.
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Add the final labeling cocktail to the cells.
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Incubate for 5-15 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Gently wash the cells three times with pre-warmed imaging medium to remove unreacted reagents.
-
Proceed to live-cell imaging.
-
Protocol 2: Copper-Free (SPAAC) Labeling of Live Cells
This protocol eliminates the need for a copper catalyst, significantly reducing cytotoxicity.
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Cell Preparation (Metabolic Labeling):
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Culture cells to 60-80% confluency.
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Incubate cells with an azide-tagged metabolic precursor (e.g., Ac₄ManNAz for glycans or L-azidohomoalanine (AHA) for proteins) for the desired duration (typically 24-72 hours).
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-
Reagent Preparation:
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Alkyne-Fluorophore Stock: Prepare a 1-10 mM stock of your cyclooctyne-fluorophore conjugate (e.g., DBCO-488) in anhydrous DMSO.
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This compound Stock: Prepare a 1-10 mM stock in anhydrous DMSO.
-
-
Cell Labeling (Click Reaction):
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Wash the metabolically labeled cells twice with pre-warmed PBS or imaging buffer.
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Dilute the this compound stock to its final, optimized concentration (e.g., 1-5 µM) in pre-warmed imaging medium.
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Add the labeling medium to the cells.
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Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Gently wash the cells three times with pre-warmed imaging medium to remove the unreacted dye.
-
Proceed to live-cell imaging.
-
References
CalFluor 488 Azide stability in different buffers
Welcome to the technical support center for CalFluor 488 Azide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and troubleshooting of experiments involving this fluorogenic azide probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a water-soluble, fluorogenic probe used for detecting and visualizing alkyne-tagged biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry"[1][2]. A key feature of this compound is that it is non-fluorescent until it reacts with an alkyne, which significantly reduces background fluorescence in imaging applications[3].
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C and protected from light[4]. Once reconstituted in a solvent like DMSO or water, it is recommended to store the solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is soluble in water and common organic solvents such as dimethyl sulfoxide (DMSO).
Q4: Is this compound stable to light?
Like most fluorescent dyes, this compound is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light. It is crucial to protect both the stock solution and samples from light whenever possible. For applications requiring long or repeated exposure to excitation light, using an antifade reagent in the mounting medium is recommended.
Q5: How does pH affect the stability and fluorescence of this compound?
Buffer Stability and Compatibility
While specific quantitative stability data for this compound in different buffers is not extensively published, the following table provides a general guideline based on the chemical properties of fluorescein derivatives and organic azides.
| Buffer | pH Range | Compatibility | Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Recommended | Widely used and generally compatible. Ensure the pH is appropriate for your specific application. |
| Tris (Tris(hydroxymethyl)aminomethane) | 7.0 - 9.0 | Use with Caution | Tris contains a primary amine that can potentially react with other labeling reagents if used in the same reaction mixture. While a direct reaction with the azide is unlikely, it is a consideration for complex experimental setups. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 - 8.2 | Recommended | A good alternative to Tris as it is a zwitterionic buffer that lacks a primary amine. |
| Triethylammonium Acetate (TEAA) | ~7.0 | Recommended for Oligonucleotides | Commonly used in protocols for labeling oligonucleotides via click chemistry. |
General Recommendations:
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pH: Maintain a pH between 7 and 8 for optimal fluorescence of the final product and stability of the azide. Avoid acidic conditions.
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Additives: Be mindful of other components in your buffer. Reducing agents like DTT can interfere with click chemistry.
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Freshness: Always use freshly prepared buffers, especially for click reactions where the freshness of the reducing agent (e.g., sodium ascorbate) is critical.
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Buffer
This protocol provides a general method to evaluate the stability of this compound in a buffer of interest by monitoring its reactivity over time.
Materials:
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This compound
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An alkyne-containing molecule (e.g., an alkyne-modified oligonucleotide or a small molecule alkyne)
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Buffer of interest (e.g., PBS, Tris, HEPES)
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Click chemistry catalyst and reagents (e.g., Copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
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Fluorescence plate reader or spectrophotometer
Methodology:
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Prepare a stock solution of this compound in DMSO or water.
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Prepare working solutions of this compound by diluting the stock solution in the buffer you wish to test. Prepare enough for multiple time points.
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Incubate the working solutions under your desired experimental conditions (e.g., room temperature, 37°C, protected from light).
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At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the incubated this compound solution.
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Perform a click reaction by adding the alkyne-containing molecule and the click chemistry catalyst system to the aliquot.
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Allow the click reaction to proceed to completion (typically 30-60 minutes at room temperature).
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Measure the fluorescence intensity of the resulting solution using a fluorescence plate reader or spectrophotometer with excitation and emission wavelengths appropriate for CalFluor 488 (Ex/Em: ~495 nm/515 nm).
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Plot the fluorescence intensity against the incubation time. A decrease in fluorescence intensity at later time points indicates degradation of the this compound in that buffer under the tested conditions.
Troubleshooting Guides
Low or No Fluorescent Signal
A common issue encountered is a weak or absent fluorescent signal after a click chemistry reaction. The following guide provides a systematic approach to troubleshoot this problem.
Caption: Troubleshooting workflow for low or no signal in click chemistry experiments.
Potential Chemical Interactions and Degradation Pathways
Understanding the potential chemical interactions of this compound is crucial for experimental design and troubleshooting. The following diagram illustrates key factors that can affect its stability and reactivity.
References
Overcoming weak intracellular DNA labeling with CalFluor 488 Azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with weak intracellular DNA labeling using CalFluor 488 Azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for DNA labeling? A1: this compound is a fluorogenic fluorescent probe, meaning it is not fluorescent until it reacts with its target.[1][2] It is designed for use in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] For DNA labeling, cells are first incubated with a modified nucleoside, such as 5-ethynyl-2'-deoxyuridine (EdU), which contains an alkyne group.[4] This EdU is incorporated into newly synthesized DNA during S-phase. After cell fixation and permeabilization, the this compound is added. It "clicks" onto the alkyne group of the incorporated EdU, forming a stable triazole linkage and activating its green fluorescence.
Q2: What are the main advantages of using a fluorogenic probe like this compound? A2: The primary advantage is the low background signal, which enables sensitive detection under no-wash conditions. Unlike traditional fluorescent azides that are always "on," CalFluor probes only become fluorescent after reacting with the alkyne target. This eliminates the need for extensive wash steps to remove unreacted, fluorescent probes, which is a major contributor to background noise in intracellular imaging.
Q3: Can this compound be used in living cells? A3: The application of this compound for intracellular labeling is typically limited to fixed and permeabilized cells. This is because the commonly used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction relies on a copper catalyst, which is cytotoxic. Furthermore, the probe itself has modifications that prevent easy access to the interior of living cells. For live-cell applications, copper-free click chemistry (SPAAC) is more suitable, though it may have slower kinetics.
Q4: Is CalFluor 488 the best choice for all intracellular DNA labeling experiments? A4: While effective, fluorescein-based probes like CalFluor 488 have been observed to label intracellular DNA more weakly than related rhodamine-based probes (e.g., CalFluor 555 and 647) under similar conditions. If you are experiencing weak signals specifically with DNA labeling, consider testing a red-shifted CalFluor probe.
Troubleshooting Guide: Weak or No Intracellular DNA Signal
This guide addresses the most common causes of weak or absent fluorescent signals when using this compound for EdU-based DNA labeling.
Problem 1: The fluorescent signal is very weak or completely absent.
This is the most common issue and can stem from problems in the EdU incorporation phase or the click reaction phase.
Workflow for EdU Labeling and Click Reaction
Caption: General experimental workflow for intracellular DNA labeling.
Possible Cause 1: Inefficient EdU Incorporation
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Question: How can I ensure the EdU is being incorporated into the DNA?
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Answer:
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Cell Proliferation Rate: Ensure your cells are actively dividing. The signal is dependent on the percentage of cells in S-phase. Use healthy, sub-confluent cultures.
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EdU Concentration and Incubation Time: These parameters are critical and cell-type dependent. A typical starting point is 10 µM EdU for a period that covers a significant portion of the cell cycle (e.g., 16 hours), but optimization may be required. Very short incubation times (e.g., 1 hour) will only label cells that are in S-phase during that specific window.
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EdU Quality: Ensure your EdU stock is not degraded. Store it as recommended by the manufacturer.
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Possible Cause 2: Inadequate Cell Fixation and Permeabilization
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Question: My signal is weak. Could it be a problem with my fixation or permeabilization steps?
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Answer: Yes, this is a critical step. The click reaction components, especially the catalyst complex, must have access to the nuclear DNA.
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Fixation: Use a crosslinking fixative like 3-4% paraformaldehyde (PFA) for 15 minutes. Insufficient fixation can lead to poor morphology, while over-fixation can mask epitopes.
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Permeabilization: This step is crucial for intracellular access. A common and effective agent is 0.5% Triton X-100 in PBS for 15-30 minutes. If you suspect poor permeabilization, you can try increasing the incubation time or testing an alternative detergent like saponin.
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Possible Cause 3: Suboptimal Click Reaction Conditions
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Question: I think my EdU incorporation and cell preparation are fine. What could be wrong with the click reaction itself?
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Answer: The click reaction is a multi-component system, and its failure is a common reason for weak signal. The key components are the copper source (CuSO₄), a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst, a ligand to protect the copper and the cell, and the this compound probe.
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Inactive Catalyst: The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen.
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Solution: Always use a freshly prepared solution of the reducing agent (sodium ascorbate). The reducing agent should be in excess to keep the copper in the active Cu(I) state.
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Incorrect Reagent Concentrations: The concentration of each component is critical, especially in fixed cells where catalyst sequestration by denatured proteins can be an issue.
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Solution: Use higher catalyst concentrations for fixed cells compared to live cells. Refer to the table below for recommended concentrations.
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Reagent Order of Addition: To ensure rapid generation of the active Cu(I) catalyst, add the reagents in the correct order. Typically, the probe, copper, and ligand are mixed, and the fresh sodium ascorbate solution is added last, just before applying to the cells.
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Presence of Inhibitors: Certain buffers or media components can inhibit the reaction. Thiols, for example, are known to poison the copper catalyst.
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Solution: Perform the click reaction in a simple buffer like PBS. Ensure all previous washing steps have been thorough. Pre-treatment with a low concentration of hydrogen peroxide has been shown to reduce thiol interference.
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Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting weak DNA labeling signals.
Problem 2: High background fluorescence is obscuring the signal.
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Question: I see fluorescence everywhere, not just in the nucleus. What's causing this?
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Answer: While this compound is designed to minimize background, high background can still occur.
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Insufficient Washing: Although a "no-wash" method is possible, if the probe concentration is too high or incubation is too long, some background from free probe in the solution may be visible. A quick wash with PBS after the click reaction can help.
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Probe Precipitation: Ensure the this compound is fully dissolved in its solvent (e.g., DMSO) before adding it to the aqueous reaction buffer. If precipitation is observed in the final reaction mix, vortexing or gentle heating may be required.
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Non-Specific Binding: The zwitterionic tails on CalFluor probes are designed to minimize non-specific interactions. However, if you are using a different, non-fluorogenic azide, this can be a significant problem. Adding a blocking agent like 0.1 mg/mL BSA to the click reaction cocktail can sometimes help reduce non-specific binding.
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Data and Protocols
Table 1: Recommended Click Reaction Component Concentrations
This table provides starting concentrations for the CuAAC reaction, adapted from protocols for fixed cell labeling. Always optimize for your specific cell type and experimental conditions.
| Component | Stock Concentration | Final Concentration | Purpose |
| This compound | 10 mM in DMSO | 10 µM | Fluorescent Probe |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 1 mM | Catalyst Source |
| Ligand (e.g., TBTA) | 10 mM in DMSO | 100 µM | Protects copper & cell |
| Sodium Ascorbate | 100 mM in H₂O (Fresh) | 2 mM | Reducing Agent |
| BSA (Optional) | 10 mg/mL in PBS | 0.1 mg/mL | Reduces non-specific binding |
Note: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common ligand for fixed-cell click chemistry.
Core Experimental Protocol: EdU Labeling and Detection in Fixed Cells
This protocol is a generalized procedure for labeling newly synthesized DNA.
1. Cell Seeding and EdU Labeling a. Seed cells on coverslips in a multi-well plate and allow them to adhere overnight. b. The next day, add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium to a final concentration of 10 µM. c. Incubate for the desired length of time to label the proliferating cells (e.g., 2-16 hours).
2. Cell Fixation and Permeabilization a. Remove the EdU-containing medium and wash the cells twice with PBS. b. Fix the cells by adding 3.7% Paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells by adding 0.5% Triton® X-100 in PBS and incubating for 20 minutes at room temperature. e. Wash the cells twice with PBS.
3. Click Reaction a. Prepare the Click Reaction Cocktail immediately before use. For 1 mL of cocktail, add the following to PBS in order: i. 1 µL of 10 mM this compound stock (to 10 µM) ii. 10 µL of 100 mM CuSO₄ stock (to 1 mM) iii. 10 µL of 10 mM TBTA ligand stock (to 100 µM) iv. 20 µL of freshly prepared 100 mM Sodium Ascorbate stock (to 2 mM) b. Vortex the cocktail briefly. c. Remove the PBS from the cells and add enough click reaction cocktail to cover the coverslip. d. Incubate for 30-60 minutes at room temperature, protected from light. e. Wash the cells three times with PBS.
4. Imaging a. (Optional) Mount the coverslips onto microscope slides using an antifade mounting medium, which may contain a nuclear counterstain like DAPI. b. Image the cells using a fluorescence microscope with standard filters for FITC/GFP (for CalFluor 488) and DAPI.
Click Chemistry Reaction Mechanism
Caption: The CuAAC reaction pathway for labeling DNA.
References
Ensuring complete removal of unreacted CalFluor 488 Azide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on ensuring the complete removal of unreacted CalFluor 488 Azide from experimental samples. While this compound is a fluorogenic probe designed for minimal background fluorescence in "no-wash" protocols, certain sensitive applications necessitate the complete removal of any residual unreacted dye.[1][2][3] This guide offers troubleshooting advice, detailed protocols, and methods for verifying the purity of your labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound if it is a fluorogenic dye?
While this compound is non-fluorescent until it reacts with an alkyne, ensuring its complete removal is critical for several reasons:
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Quantitative Accuracy: Residual azide can interfere with downstream quantitative analyses, such as mass spectrometry or HPLC, by introducing confounding species.
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Assay Interference: The azide moiety or the dye molecule itself could potentially interact with other components in subsequent biochemical or cellular assays, leading to artifacts.
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High Sensitivity Applications: In experiments requiring the highest level of sensitivity and the lowest possible background, removing all non-conjugated reagents is a crucial step for ensuring data integrity.
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Accurate Determination of Labeling Efficiency: The presence of free dye can complicate the accurate measurement of the dye-to-biomolecule ratio.[4][5]
Q2: What are the primary methods for removing unreacted this compound?
The most effective methods for removing the relatively small this compound (Molecular Weight: ~835.94 g/mol ) from larger, labeled biomolecules are based on size differences. The primary techniques include:
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Size Exclusion Chromatography (SEC): This includes spin columns and gel filtration columns, which separate molecules based on their size.
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Dialysis: This method involves the diffusion of small molecules across a semi-permeable membrane, retaining the larger, labeled biomolecule.
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Tangential Flow Filtration (TFF): An efficient method for concentrating and buffer exchanging larger sample volumes, effectively washing away smaller molecules.
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Dye Removal Columns: Commercially available columns with specialized resins designed for the efficient removal of fluorescent dyes with high protein recovery.
Q3: How can I verify that all the unreacted this compound has been removed?
Several analytical techniques can be employed to confirm the absence of free this compound:
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a highly sensitive method to detect and quantify any residual fluorescent azide in your sample.
-
Mass Spectrometry (MS): Provides a highly specific and sensitive way to detect the exact mass of the unreacted this compound.
-
Fluorescence Polarization (FP): This technique can distinguish between the small, rapidly rotating unreacted dye and the larger, slower-tumbling labeled biomolecule. A low polarization signal would indicate the presence of free dye.
-
Spectrophotometry: During purification (e.g., with spin columns), you can measure the absorbance of the flow-through at the excitation maximum of CalFluor 488 (around 500 nm) to monitor the removal of the dye.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in imaging. | Incomplete removal of unreacted this compound. | - Repeat the purification step. For spin columns, a second pass may be necessary. - For stubborn cases, consider using a specialized dye removal column. - Verify removal using a sensitive method like HPLC-FLD. |
| Inaccurate quantification of labeled biomolecule. | Presence of unreacted azide interfering with A280 readings or other quantification methods. | - Ensure complete removal of the dye before quantification. - Use a quantification method that is not affected by the dye, such as a protein-specific assay (e.g., BCA assay) if the dye does not interfere with it. |
| Low recovery of labeled protein after purification. | The chosen purification method is not optimal for the specific protein, leading to protein loss. | - For spin columns, ensure the molecular weight cutoff (MWCO) is appropriate for your protein to prevent its loss. - If using precipitation, be cautious as it can lead to protein denaturation and loss. - Specialized dye removal resins often offer high protein recovery. |
| Uncertainty about the completeness of dye removal. | The verification method is not sensitive enough. | - Use a highly sensitive technique like HPLC-FLD or mass spectrometry for verification. - For a qualitative check, run the purified sample on an SDS-PAGE gel and visualize the fluorescence before staining. Free dye will run at the dye front. |
Data Presentation: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Spin Columns | Separation based on molecular size using centrifugal force. | Fast, easy to use, high protein recovery. | Limited sample volume per column. | Rapid cleanup of small to medium volume samples (µL to mL). |
| Gel Filtration Chromatography | Separation based on molecular size through a packed column. | High resolution, scalable. | Slower than spin columns, requires a chromatography system. | High-purity purification and analysis of protein oligomeric states. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane. | Gentle on the sample, can handle various volumes. | Time-consuming, can lead to sample dilution and potential protein loss. | Buffer exchange and removal of small molecules from samples where time is not a critical factor. |
| Tangential Flow Filtration (TFF) | Size-based separation where the sample flows tangentially across a membrane. | Rapid processing of large volumes, combines concentration and purification. | Requires specialized equipment, potential for membrane fouling. | Large-scale production and purification of biomolecules. |
| Specialized Dye Removal Resins | Proprietary resins with high affinity for fluorescent dyes. | High efficiency in dye removal, excellent protein recovery. | Can be more expensive, may have compatibility limitations. | Samples where maximum protein recovery and efficient dye removal are critical. |
Experimental Protocols
Protocol: Removal of Unreacted this compound using a Size Exclusion Spin Column
This protocol provides a general procedure for removing unreacted this compound from a labeled protein sample using a commercially available desalting spin column with an appropriate molecular weight cutoff (MWCO), typically >7 kDa.
Materials:
-
Labeled protein sample containing unreacted this compound.
-
Desalting spin column with an appropriate MWCO (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Equilibration/final buffer for your protein.
-
Microcentrifuge and collection tubes.
Procedure:
-
Column Preparation:
-
Remove the bottom closure of the spin column and place it in a collection tube.
-
Centrifuge the column at 1,500 x g for 1 minute to remove the storage solution. Discard the flow-through.
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 300-500 µL of your desired equilibration buffer to the top of the resin.
-
Centrifuge at 1,500 x g for 1-2 minutes to remove the buffer. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
-
Sample Application and Purification:
-
Discard the equilibration buffer and place the column in a clean collection tube for your purified sample.
-
Carefully apply your reaction mixture containing the labeled protein and unreacted dye to the center of the resin bed.
-
Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, labeled protein. The flow-through contains your purified sample, while the unreacted this compound is retained in the column resin.
-
-
Verification (Optional but Recommended):
-
Analyze a small aliquot of the purified sample and the flow-through from the final equilibration step using HPLC-FLD or a spectrophotometer to confirm the absence of free dye.
-
Mandatory Visualization
Caption: Workflow for the removal and verification of unreacted this compound.
References
- 1. rocker.com.tw [rocker.com.tw]
- 2. Innovation and Partnerships | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: CalFluor 488 Azide vs. FITC for Immunofluorescence
For researchers, scientists, and drug development professionals seeking the optimal green fluorescent probe for immunofluorescence, this guide provides a detailed comparison of CalFluor 488 Azide and the traditional stalwart, Fluorescein Isothiocyanate (FITC). We delve into their photophysical properties, performance in imaging applications, and the underlying chemical principles of their use.
At the forefront of this comparison is the fundamental difference in their application methodologies. FITC, an amine-reactive probe, is directly conjugated to antibodies, resulting in a constitutively fluorescent molecule. In contrast, this compound is a "fluorogenic" probe. It is initially non-fluorescent and requires a "click chemistry" reaction with an alkyne-modified target to activate its fluorescence. This key distinction has significant implications for experimental design, particularly in achieving high signal-to-noise ratios.
Quantitative Data Summary
The following tables summarize the key photophysical and performance characteristics of this compound (after click reaction) and FITC.
| Parameter | CalFluor 488 (Triazole Product) | FITC | Reference |
| Excitation Maximum (nm) | ~500 | ~495 | [1] |
| Emission Maximum (nm) | ~521 | ~519-525 | [1][2] |
| Quantum Yield | High (Comparable to other 488 dyes) | ~0.5-0.92 | [2][3] |
| Extinction Coefficient (M⁻¹cm⁻¹) | High | ~73,000 - 75,000 | |
| Key Performance Feature | Fluorogenic (173x enhancement) | Constitutively Fluorescent |
| Performance Characteristic | This compound | FITC | Reference |
| Photostability | High | Low to Moderate | |
| pH Sensitivity | Low | High (fluorescence decreases in acidic pH) | |
| Background Fluorescence | Very Low (due to fluorogenic nature) | Can be high due to unbound conjugate | |
| Staining Protocol | Requires "click" reaction; enables "no-wash" protocols | Direct or indirect staining; requires wash steps |
Key Performance Differences
Brightness and Photostability: While both dyes exhibit bright green fluorescence, modern dyes designed to be spectrally similar to FITC, such as the family CalFluor 488 belongs to, generally offer superior photostability. FITC is notoriously susceptible to photobleaching, which can be a significant limitation in experiments requiring prolonged imaging sessions or high-intensity light sources.
pH Sensitivity: A major drawback of FITC is the pH-dependent nature of its fluorescence, with a significant decrease in quantum yield in acidic environments. This can be problematic when studying acidic organelles or in experimental conditions where pH is not strictly controlled. CalFluor 488, like other modern fluorescein derivatives, is designed to be less sensitive to pH fluctuations, providing more reliable and quantifiable data across a broader range of biological contexts.
Signal-to-Noise Ratio and "No-Wash" Imaging: The most significant advantage of this compound lies in its fluorogenic properties. The probe only becomes fluorescent after reacting with its alkyne target via a click reaction, leading to a dramatic increase in fluorescence intensity. This "turn-on" mechanism is instrumental in minimizing background fluorescence from unbound probes, a common issue with traditional dyes like FITC that requires extensive washing steps to mitigate. The ability to perform "no-wash" staining protocols with this compound not only simplifies experimental workflows but also preserves delicate cellular structures that can be damaged by repeated washing.
Experimental Methodologies and Workflows
The choice between this compound and FITC dictates the experimental approach for immunofluorescence.
FITC-Based Immunofluorescence: This is a well-established technique that can be performed directly or indirectly. In direct immunofluorescence, the primary antibody is directly conjugated to FITC. In the more common indirect method, an unlabeled primary antibody is detected by a secondary antibody that is conjugated to FITC.
This compound-Based Immunofluorescence: This method relies on bioorthogonal chemistry. The target molecule (e.g., an antibody or a cellular component) must first be modified to contain an alkyne group. The this compound is then introduced and specifically reacts with the alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to generate a stable, fluorescent triazole linkage. This approach allows for highly specific labeling with minimal off-target effects.
Signaling Pathways and Experimental Workflows
Conjugation Chemistry
The following diagrams illustrate the chemical reactions involved in labeling with FITC and this compound.
References
Unveiling Specificity: A Comparative Guide to CalFluor 488 Azide Labeling
In the dynamic fields of biological research and drug development, the precise and specific labeling of biomolecules is paramount. CalFluor 488 Azide has emerged as a powerful tool for this purpose, offering a fluorogenic approach to bioorthogonal labeling. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Performance Comparison: this compound vs. Alternatives
The primary advantage of this compound lies in its fluorogenic nature. Unlike conventional fluorescent azides, such as Alexa Fluor 488 Azide, this compound is virtually non-fluorescent until it undergoes a click chemistry reaction with an alkyne-modified target. This "turn-on" mechanism significantly enhances the signal-to-noise ratio by minimizing background fluorescence from unreacted probes, a critical factor in no-wash imaging protocols for live cells.[1][2][3][4][5]
| Feature | This compound | Alexa Fluor 488 Azide | Other Azide Dyes (e.g., FAM, Cy-dyes) |
| Labeling Principle | Fluorogenic (fluorescence turn-on upon reaction) | Constitutively fluorescent | Constitutively fluorescent |
| Signal-to-Noise Ratio | Very High (due to low background) | Moderate to High (requires wash steps) | Moderate to High (requires wash steps) |
| Wash Steps Required | No (ideal for live-cell and in vivo imaging) | Yes (to remove unbound probe) | Yes |
| Quantum Yield (of triazole product) | High (comparable to fluorescein-based dyes) | High (0.92 for Alexa Fluor 488) | Varies by dye |
| Photostability | High | High | Varies by dye |
| pH Sensitivity | Relatively insensitive over a broad pH range | Insensitive (pH 4-10) | Varies by dye |
| Excitation/Emission Maxima (nm) | ~500 / ~521 | ~495 / ~519 | Varies by dye |
Experimental Validation of Labeling Specificity
The specificity of this compound labeling is intrinsically linked to the bioorthogonal nature of the click chemistry reaction. The azide group on the dye reacts specifically with alkyne groups that have been metabolically, enzymatically, or chemically incorporated into the biomolecule of interest. This ensures that the fluorescent signal is localized only to the target molecules.
A common method to validate specificity is to run parallel control experiments. For instance, in metabolic labeling studies, cells are incubated with and without the alkyne-containing metabolic precursor. Specific labeling is confirmed when a fluorescent signal is observed only in the cells that have incorporated the alkyne.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for labeling live cells using both copper-catalyzed and strain-promoted click chemistry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Live-Cell Imaging
This protocol is adapted from established methods for labeling alkyne-modified cell surface glycans.
Materials:
-
Alkyne-modified cells (e.g., metabolically labeled with an alkyne-containing sugar)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate (freshly prepared)
-
Cell culture medium or phosphate-buffered saline (PBS)
Procedure:
-
Prepare Labeling Cocktail: In an Eppendorf tube, mix the following components in order:
-
Cell culture medium or PBS
-
This compound (final concentration 1-10 µM)
-
THPTA or TBTA ligand (final concentration 50-250 µM)
-
Copper(II) sulfate (final concentration 10-50 µM)
-
Freshly prepared sodium ascorbate (final concentration 0.5-2.5 mM)
-
-
Incubate with Cells: Add the labeling cocktail to the alkyne-modified cells and incubate for 5-30 minutes at room temperature or 37°C, protected from light.
-
Imaging: Image the cells directly without washing. For fixed-cell imaging, cells can be washed with PBS before mounting and imaging.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
SPAAC offers a copper-free alternative, which is advantageous for long-term live-cell imaging as it avoids copper-induced cytotoxicity.
Materials:
-
Azide-modified cells (e.g., metabolically labeled with an azide-containing sugar)
-
Alkyne-modified CalFluor 488 (e.g., DBCO-CalFluor 488)
-
Cell culture medium
Procedure:
-
Prepare Labeling Solution: Dissolve the alkyne-modified CalFluor 488 in cell culture medium to the desired final concentration (typically 1-10 µM).
-
Incubate with Cells: Add the labeling solution to the azide-modified cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Imaging: Image the cells directly without washing.
Visualizing the Workflow and Underlying Principles
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for cell labeling and the signaling pathway context where such labeling is often employed.
References
CalFluor 488 Azide: A Comparative Performance Analysis Against Other Fluorogenic Probes
In the realm of bioorthogonal chemistry and cellular imaging, the selection of an appropriate fluorescent probe is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive comparison of CalFluor 488 Azide against other commonly used green-emitting fluorogenic and non-fluorogenic azide probes. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific applications.
Executive Summary
This compound stands out as a premier fluorogenic probe for the detection of alkyne-labeled biomolecules. Its key advantage lies in its remarkably low background fluorescence, which translates to a superior signal-to-noise ratio in no-wash imaging experiments. While non-fluorogenic probes like Alexa Fluor 488 Azide offer exceptional brightness and photostability, their utility in live-cell and in vivo imaging can be hampered by the high background from unreacted probes, often necessitating rigorous washing steps that can be detrimental to the sample. FAM (carboxyfluorescein) azide, another common fluorogenic probe, provides a good alternative, but this compound is engineered for enhanced fluorescence turn-on, offering a significant performance advantage.
Data Presentation: Quantitative Comparison of Fluorophore Properties
The following table summarizes the key photophysical and performance characteristics of this compound and its alternatives.
| Property | This compound | FAM Azide (5/6-isomer) | Alexa Fluor 488 Azide | DBCO-Cy3 |
| Excitation Max (nm) | 500 | ~495 | 495 | 555 |
| Emission Max (nm) | 521 | ~520 | 519 | 570 |
| Quantum Yield (Azide) | 0.00306[1] | Low (fluorogenic) | High (always fluorescent) | N/A (alkyne) |
| Quantum Yield (Triazole) | 0.0747[1] | ~0.9[2] | 0.92[3][4] | N/A (alkyne) |
| Fluorescence Enhancement | ~243-fold | Significant | None | N/A (alkyne) |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not explicitly found | ~75,000 - 83,000 | >71,000 | ~150,000 |
| Key Advantage | Extremely low background, high signal-to-noise in no-wash imaging. | Good quantum yield and fluorogenicity. | High brightness and photostability. | Copper-free click chemistry. |
| Primary Limitation | Lower quantum yield of the final product compared to Alexa Fluor 488. | pH sensitivity. | High background in no-wash imaging due to being always "on". | Not an azide probe; for comparison of copper-free labeling. |
Signaling Pathway and Experimental Workflow
The fundamental principle behind the utility of this compound is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction leads to the formation of a stable triazole, which in the case of CalFluor 488, results in a dramatic increase in fluorescence.
Caption: The CuAAC reaction pathway for labeling with this compound.
To quantitatively assess the performance of different fluorogenic probes, a standardized experimental workflow is crucial. The following diagram outlines a robust procedure for comparing this compound, FAM Azide, and a non-fluorogenic control, Alexa Fluor 488 Azide.
References
CalFluor 488 Azide: A Comparative Guide for Advanced Fluorescence Applications
In the landscape of fluorescent probes for bioorthogonal labeling, CalFluor 488 Azide emerges as a significant advancement over traditional dyes. Its unique fluorogenic property—being non-fluorescent until it reacts with an alkyne via click chemistry—offers substantial advantages in reducing background and simplifying experimental workflows. This guide provides an objective comparison of this compound with the widely used Alexa Fluor 488 Azide and the conventional FITC Azide, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Key Performance Characteristics: A Quantitative Comparison
The performance of a fluorescent dye is paramount for generating high-quality, reproducible data. The following tables summarize the key photophysical properties of this compound, Alexa Fluor 488 Azide, and FITC Azide.
| Property | This compound (post-reaction) | Alexa Fluor 488 Azide | FITC Azide |
| Excitation Maximum (nm) | 500[1] | 495[2] | ~495[3] |
| Emission Maximum (nm) | 521[1] | 519[2] | ~520 |
| Quantum Yield (Φ) | ~0.075 | ~0.92 | ~0.92 |
| Fluorescence Enhancement | ~24-fold | N/A (always fluorescent) | N/A (always fluorescent) |
Table 1: Spectroscopic properties of this compound and traditional fluorescent dyes.
| Property | This compound | Alexa Fluor 488 Azide | FITC Azide |
| Photostability | Data not readily available in direct comparative studies. | High | Moderate, prone to photobleaching |
| pH Sensitivity | Potentially sensitive due to fluorescein backbone | Insensitive over a wide pH range (4-10) | Sensitive to pH changes |
| Signal-to-Noise Ratio | Very High (due to fluorogenic nature) | High | Moderate |
| Requirement for Wash Steps | No | Yes | Yes |
Table 2: Performance characteristics of this compound and traditional fluorescent dyes in typical biological applications.
The Advantage of Fluorogenicity: Superior Signal-to-Noise Ratio
The primary advantage of this compound lies in its fluorogenic nature. Unlike traditional "always on" dyes, this compound is virtually non-fluorescent until it undergoes a click reaction with an alkyne-modified target molecule. This "turn-on" mechanism is the key to its superior signal-to-noise ratio. Unreacted dye molecules remain dark, eliminating the background fluorescence that plagues conventional labeling methods and necessitates extensive wash steps. This is particularly beneficial for in vivo and live-cell imaging where washing is often impractical.
Figure 1: Comparison of signal generation between traditional fluorescent dyes and the fluorogenic this compound.
Experimental Protocols
Intracellular Protein Labeling via Metabolic Incorporation and Click Chemistry
This protocol describes the labeling of newly synthesized proteins within cultured mammalian cells for fluorescence microscopy. It involves the metabolic incorporation of an alkyne-containing amino acid analog, followed by fixation, permeabilization, and click reaction with this compound.
Materials:
-
Mammalian cells cultured on coverslips
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG) (alkyne-containing amino acid analogs)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
3% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
This compound
-
Click Chemistry Reaction Buffer Kit (containing copper (II) sulfate, a reducing agent, and a copper-chelating ligand)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Replace the normal culture medium with methionine-free medium.
-
Incubate the cells for 1-2 hours to deplete endogenous methionine.
-
Add the alkyne-containing amino acid analog (e.g., 25-50 µM HPG) to the methionine-free medium.
-
Incubate the cells for 1-4 hours to allow for incorporation into newly synthesized proteins.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the copper (II) sulfate, reducing agent, copper-chelating ligand, and this compound in a buffer.
-
Remove the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Optionally, counterstain for nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for the 488 nm excitation and corresponding emission wavelengths.
-
Figure 2: Experimental workflow for intracellular protein labeling using this compound.
Conclusion
This compound presents a compelling alternative to traditional fluorescent dyes for applications requiring high sensitivity and low background. Its fluorogenic nature eliminates the need for wash steps, streamlining experimental protocols and making it particularly well-suited for live-cell and in-vivo imaging. While its absolute quantum yield is lower than that of Alexa Fluor 488, the resulting high signal-to-noise ratio often leads to superior imaging results. However, researchers should consider the potential pH sensitivity of this fluorescein-based dye in their experimental design. For applications where minimizing background fluorescence and simplifying the workflow are critical, this compound offers a distinct and powerful advantage.
References
A Comparative Guide to Spectrally Similar Dyes for CalFluor 488 Azide in Bioorthogonal Labeling
For researchers, scientists, and drug development professionals employing bioorthogonal chemistry, the selection of a fluorescent azide probe is a critical determinant of experimental success. CalFluor 488 Azide has emerged as a valuable tool, particularly for applications requiring low background fluorescence due to its fluorogenic nature. This guide provides an objective comparison of this compound with its spectrally similar alternatives, offering supporting data and detailed experimental protocols to inform your choice of reagent for copper-catalyzed and strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC) reactions.
Spectral and Photophysical Properties
This compound and its alternatives exhibit excitation and emission spectra that make them compatible with standard 488 nm laser lines and FITC filter sets. A key differentiator for this compound is its fluorogenic property; it is virtually non-fluorescent until it reacts with an alkyne, leading to a significant increase in fluorescence and enabling no-wash imaging protocols.[1][2][3][4][5] The performance of other dyes varies, with some offering high quantum yields and photostability.
Table 1: Spectral and Photophysical Properties of this compound and Spectrally Similar Alternatives
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| This compound | 500 | 521 | 0.82 (after click reaction) | Fluorogenic (significant fluorescence enhancement upon reaction), water-soluble, suitable for no-wash imaging. |
| Alexa Fluor 488 Azide | 495 | 519 | Not specified | High brightness and photostability, pH insensitive. |
| Fluorescein (FAM) Azide | 494-496 | 516-520 | ~0.9 | Bright, but pH sensitive and prone to photobleaching. |
| ATTO 488 Azide | 500-501 | 520-523 | ~0.80 | High photostability and water solubility. |
| CF488A Azide | 490 | 515 | Not specified | Bright and highly photostable. |
| DyLight 488 Azide | 493 | 518 | Not specified | High fluorescence yield and photostability. |
Performance in "Click" Chemistry: A Closer Look
The primary application for these azide dyes is their use in "click" chemistry to label alkyne-modified biomolecules. The efficiency of the click reaction and the resulting fluorescence are critical performance indicators.
Fluorogenic Activation
A significant advantage of this compound is its low initial fluorescence, which dramatically increases upon cycloaddition with an alkyne. This "turn-on" mechanism is crucial for live-cell imaging and other applications where removal of unreacted probe is difficult or undesirable. The fluorescence enhancement for CalFluor 488 has been reported to be substantial, contributing to a high signal-to-noise ratio.
Table 2: Fluorescence Enhancement of Fluorogenic Azides
| Dye | Fluorescence Enhancement Factor |
| CalFluor 488 | >100-fold |
While other dyes like Alexa Fluor 488 and FAM are brightly fluorescent from the outset, they can contribute to high background signal if not thoroughly washed out after the labeling reaction.
Experimental Protocols
Detailed methodologies are essential for the successful application of these fluorescent probes. Below are representative protocols for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in cell labeling.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol can be adapted for use with any of the azide dyes compared in this guide.
Materials:
-
Azide- or alkyne-modified protein lysate (1-5 mg/mL)
-
Azide or alkyne detection reagent (e.g., this compound)
-
100 mM THPTA ligand in water
-
20 mM Copper (II) Sulfate (CuSO₄) in water
-
300 mM Sodium Ascorbate in water (freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the following:
-
50 µL of protein lysate
-
90 µL of PBS
-
20 µL of 2.5 mM azide or alkyne detection reagent in DMSO or water
-
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the click reaction, add 10 µL of 300 mM sodium ascorbate solution and vortex briefly.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The labeled proteins in the lysate are now ready for downstream analysis.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in a typical bioorthogonal labeling experiment.
References
CalFluor 488 Azide: A Comparative Guide to Performance in Proteinaceous Environments
For researchers, scientists, and drug development professionals engaged in bioconjugation and cellular imaging, the selection of a fluorescent probe is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of CalFluor 488 Azide's performance in protein-rich environments against other commercially available 488 nm azide dyes. The information presented is supported by experimental data to facilitate an informed choice for your specific research needs.
Superior Performance in "No-Wash" Applications
A significant advantage of this compound is its fluorogenic nature. The probe is virtually non-fluorescent until it undergoes a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) reaction with an alkyne-modified molecule.[1][2] This "turn-on" mechanism is highly advantageous in proteinaceous environments as it eliminates the need for wash steps to remove unreacted probe, which is a major source of background signal.[1][2] This is particularly beneficial for live-cell imaging and in vivo studies where washing is impractical.
Experimental evidence demonstrates that even with a washing step, the background from unreacted non-fluorogenic probes, such as AlexaFluor 647 alkyl azide, can obscure the desired signal, a problem overcome by the use of CalFluor probes. The fluorescence of CalFluor 488 has been shown to be virtually unaltered in challenging proteinaceous environments, including 3% bovine serum albumin (BSA) or neat fetal bovine serum.[3]
Quantitative Comparison of Spectroscopic Properties
The performance of a fluorescent probe is determined by key photophysical parameters. The following table summarizes these properties for this compound and its common competitor, Alexa Fluor® 488 Azide, as well as other alternatives.
| Feature | This compound | Alexa Fluor® 488 Azide | 5-FAM Azide | AZDye™ 488 Azide |
| Excitation Max (nm) | 500 | 495 | ~492 | 493 |
| Emission Max (nm) | 521 | 519 | ~517 | 518 |
| Quantum Yield (Pre-Click) | 0.00306 | High (Constitutively Fluorescent) | High (Constitutively Fluorescent) | High (Constitutively Fluorescent) |
| Quantum Yield (Post-Click) | 0.0747 | 0.92 | ~0.83 | Not specified |
| Fluorescence Enhancement | 243-fold | N/A | N/A | N/A |
| Photostability | High | Very High | Moderate | Comparable to Alexa Fluor® 488 |
| pH Sensitivity | Low | Insensitive (pH 4-10) | Sensitive | Insensitive (pH 4-10) |
Visualizing the "Click" Chemistry Workflow
The following diagram illustrates the workflow for labeling an alkyne-modified protein with this compound in a protein-rich environment.
The Fluorogenic Signaling Pathway
The fluorescence of this compound is quenched in its azide form. The "click" reaction with an alkyne forms a triazole, which disrupts this quenching mechanism, leading to a dramatic increase in fluorescence.
Experimental Protocol: Labeling of Bovine Serum Albumin (BSA) with this compound
This protocol provides a general guideline for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) labeling of an alkyne-modified protein in a solution containing other proteins.
Materials:
-
Alkyne-modified BSA
-
This compound
-
Bovine Serum Albumin (BSA) solution (e.g., 3% in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 100 mM in water)
-
DMSO (for dissolving this compound)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Protein Solution:
-
Dissolve alkyne-modified BSA in the 3% BSA in PBS solution to a final concentration of 1-5 mg/mL.
-
-
Prepare the this compound Solution:
-
Dissolve this compound in DMSO to create a 1 mM stock solution.
-
-
Prepare the Reaction Cocktail:
-
In a microcentrifuge tube, combine the following in order, vortexing briefly after each addition:
-
50 µL of the alkyne-modified BSA in 3% BSA solution.
-
100 µL of PBS, pH 7.4.
-
4 µL of 1 mM this compound stock solution (final concentration ~20 µM).
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
-
-
Initiate the Reaction:
-
Add 10 µL of freshly prepared 100 mM sodium ascorbate solution to the reaction mixture.
-
Vortex the tube gently to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Analysis:
-
The sample is now ready for analysis. Due to the fluorogenic nature of this compound, no purification is required to remove unreacted dye for fluorescence-based detection (e.g., fluorometer, fluorescence microscopy, or gel-based analysis).
-
Conclusion
This compound offers a distinct advantage for fluorescent labeling in complex proteinaceous environments due to its fluorogenic properties, which enable "no-wash" experimental designs and significantly enhance the signal-to-noise ratio. While its post-click quantum yield is lower than that of constitutively fluorescent dyes like Alexa Fluor® 488, its dramatic fluorescence enhancement upon reaction provides excellent sensitivity for detecting alkyne-labeled biomolecules. For applications where background fluorescence from unreacted probes is a major concern, this compound presents a superior alternative to traditional, "always-on" fluorescent azides.
References
A Researcher's Guide to Effective Negative Controls in CalFluor 488 Azide Click Chemistry
An objective comparison of essential negative controls to ensure data integrity and minimize background in bioorthogonal labeling experiments.
In the realm of bioorthogonal chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry, has become an indispensable tool for labeling and visualizing biomolecules. Fluorogenic probes like CalFluor 488 Azide have further revolutionized this technique by minimizing background fluorescence, as they only become fluorescent upon successful reaction with an alkyne.[1][2] However, to ensure the specificity of the observed signal and to confidently attribute it to the intended biomolecular target, a rigorous set of negative controls is paramount. This guide provides a comparative overview of the essential negative controls for this compound click chemistry reactions, complete with experimental protocols and expected outcomes to aid researchers in obtaining robust and publishable data.
Understanding the "Click": The CuAAC Reaction
The foundation of this labeling strategy is the CuAAC reaction, which forms a stable triazole linkage between an azide (in this case, this compound) and a terminal alkyne incorporated into a biomolecule of interest.[3] This reaction is highly specific and efficient under biological conditions. This compound is particularly advantageous as it is a "dark" probe that exhibits a significant increase in fluorescence upon triazole formation, thus reducing the background signal from unreacted probe.[1][2]
The Imperative for Negative Controls
Even with the high specificity of click chemistry and the use of fluorogenic probes, various factors can contribute to non-specific signals or background fluorescence. These can include non-specific binding of the copper catalyst, the fluorescent probe itself, or endogenous cellular components that may generate autofluorescence. Therefore, a comprehensive set of negative controls is crucial to dissect the true signal from these potential artifacts.
Comparison of Essential Negative Controls
To validate the specificity of this compound labeling, three key negative controls should be performed in parallel with the experimental sample. The following table summarizes their purpose and expected outcomes.
| Control Type | Purpose | Rationale | Expected Outcome with this compound |
| Azide-Minus Control | To assess the background fluorescence from all reaction components except the this compound probe. | This control accounts for any fluorescence not originating from the click reaction itself, such as cellular autofluorescence or non-specific interactions of other reagents. | Baseline cellular fluorescence. |
| Alkyne-Minus Control | To determine the level of non-specific binding or inherent fluorescence of the this compound probe in the absence of its target alkyne. | Because this compound is fluorogenic, this control should exhibit very low fluorescence, confirming that the probe does not become fluorescent without reacting with an alkyne. | Negligible to very low fluorescence, slightly above the Azide-Minus control due to the presence of the unreacted, quenched probe. |
| No-Catalyst Control | To verify that the fluorescence signal is dependent on the copper-catalyzed click reaction. | This control ensures that the azide and alkyne do not react non-specifically in the absence of the copper catalyst, leading to a fluorescent product. | Negligible to very low fluorescence, similar to the Alkyne-Minus control. |
Experimental Protocols
The following protocols are designed for a typical cell-based click chemistry experiment. They should be adapted based on the specific cell type, biomolecule of interest, and imaging setup.
Materials:
-
Alkyne-labeled cells (Positive and No-Catalyst Control)
-
Unlabeled cells (Alkyne-Minus Control)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Experimental Workflow Diagram
Caption: Experimental workflow for performing a click chemistry reaction with this compound alongside the necessary negative controls.
Step-by-Step Protocol
| Step | Positive Reaction (Alkyne-labeled cells) | Azide-Minus Control | Alkyne-Minus Control | No-Catalyst Control |
| 1. Cell Preparation | Seed alkyne-labeled cells on coverslips. | Seed alkyne-labeled cells on coverslips. | Seed unlabeled cells on coverslips. | Seed alkyne-labeled cells on coverslips. |
| 2. Fixation | Fix cells with 4% PFA for 15 min. | Fix cells with 4% PFA for 15 min. | Fix cells with 4% PFA for 15 min. | Fix cells with 4% PFA for 15 min. |
| 3. Permeabilization | Permeabilize with 0.1% Triton X-100 for 10 min. | Permeabilize with 0.1% Triton X-100 for 10 min. | Permeabilize with 0.1% Triton X-100 for 10 min. | Permeabilize with 0.1% Triton X-100 for 10 min. |
| 4. Click Reaction Cocktail Preparation | Prepare a master mix containing CuSO₄, THPTA, and Sodium Ascorbate in PBS. Aliquot and add this compound. | Prepare a master mix containing CuSO₄, THPTA, and Sodium Ascorbate in PBS. Do not add this compound. | Prepare a master mix containing CuSO₄, THPTA, and Sodium Ascorbate in PBS. Aliquot and add this compound. | Prepare a master mix containing Sodium Ascorbate in PBS. Aliquot and add this compound. Do not add CuSO₄/THPTA. |
| 5. Incubation | Incubate cells with the complete click reaction cocktail for 30-60 min at room temperature, protected from light. | Incubate cells with the azide-minus cocktail for 30-60 min at room temperature, protected from light. | Incubate cells with the complete click reaction cocktail for 30-60 min at room temperature, protected from light. | Incubate cells with the no-catalyst cocktail for 30-60 min at room temperature, protected from light. |
| 6. Washing | Wash cells 3 times with PBS. | Wash cells 3 times with PBS. | Wash cells 3 times with PBS. | Wash cells 3 times with PBS. |
| 7. Mounting & Imaging | Mount coverslips and image using appropriate filter sets for CalFluor 488 (Excitation/Emission ~500/521 nm). | Mount coverslips and image using the same settings as the positive reaction. | Mount coverslips and image using the same settings as the positive reaction. | Mount coverslips and image using the same settings as the positive reaction. |
Logical Relationship of Controls
The relationship between the experimental sample and the negative controls allows for a systematic dissection of the origin of the fluorescent signal.
Caption: Logical flowchart illustrating how each negative control isolates a potential source of non-specific signal from the positive experimental result.
Summary and Best Practices
For researchers utilizing this compound in click chemistry, the inclusion of azide-minus, alkyne-minus, and no-catalyst controls is not merely recommended but essential for data validation.
-
Always include all three negative controls in your experimental design to confidently interpret your results.
-
Maintain consistent imaging parameters across all samples to allow for accurate comparison of fluorescence intensity.
-
Quantify the fluorescence intensity from your images to objectively assess the signal-to-background ratio. While this guide provides expected qualitative outcomes, quantitative data from your specific system is the gold standard.
-
Consider a "no-wash" control if your protocol is designed as such, to understand the contribution of the unbound probe in the imaging medium, although the fluorogenic nature of this compound should minimize this.
References
Safety Operating Guide
Proper Disposal of CalFluor 488 Azide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of CalFluor 488 Azide
This compound, and other organic azides, require careful handling and disposal due to their potential hazards. The azide functional group is highly reactive, toxic, and can be explosive under certain conditions. Adherence to proper disposal procedures is critical to ensure personal safety and environmental protection.
Core Safety Principles:
-
Explosivity: Organic azides can be sensitive to heat, light, friction, and pressure, leading to violent decomposition. They can also react with heavy metals, such as lead and copper found in plumbing, to form highly shock-sensitive and explosive metal azides. For this reason, azide solutions should never be disposed of down the drain without prior deactivation.[1][2][3]
-
Toxicity: Azide compounds are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1] The effects can be similar to those of cyanide.[1]
-
Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound. Therefore, azide-containing waste must not be mixed with acidic waste.
Operational Plan for Disposal:
The primary decision for disposing of this compound waste is whether to deactivate it chemically before disposal or to dispose of it directly as hazardous waste. This decision depends on the concentration of the azide and the nature of the waste stream (e.g., presence of other chemicals).
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Procedural Guidance: Step-by-Step Disposal Protocols
Method 1: Direct Disposal as Hazardous Waste
This is the most recommended and safest method for most organic azide waste, especially for concentrated solutions or waste containing a mixture of chemicals.
Step-by-Step Protocol:
-
Segregate Waste: Collect all waste containing this compound, including contaminated personal protective equipment (PPE), pipette tips, and vials, in a dedicated waste container.
-
Use Compatible Containers: Use a clearly labeled, leak-proof plastic container for the azide waste. Do not use metal containers to prevent the formation of explosive metal azides.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Contains Organic Azides" and should list all chemical constituents.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from acids, heat, and other incompatible materials.
-
Professional Disposal: Arrange for the waste to be picked up and disposed of by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Method 2: Chemical Deactivation (Quenching) of Dilute Solutions
For dilute aqueous solutions (generally considered ≤5%) of azide compounds that do not contain other hazardous materials, chemical deactivation can be performed to render the waste non-hazardous before disposal. The most common method involves treatment with nitrous acid, which is generated in situ from sodium nitrite and an acid.
Experimental Protocol: Deactivation of Dilute Azide Solutions
This procedure must be performed in a properly functioning chemical fume hood.
Materials:
-
Aqueous solution of this compound (or other azide)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Starch-iodide paper (for testing for excess nitrite)
-
pH paper or pH meter
Step-by-Step Protocol:
-
Setup: Place the azide solution in the three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Add Sodium Nitrite: While stirring, add a 40% excess of the 20% sodium nitrite solution. For each gram of azide, this corresponds to approximately 1.5 grams of sodium nitrite.
-
Acidify Slowly: Crucially, add the 20% sulfuric acid solution gradually from the dropping funnel while stirring vigorously. Adding the acid before the sodium nitrite will generate highly toxic and explosive hydrazoic acid (HN₃). Continue adding acid until the solution is acidic to litmus paper. The reaction will generate nitric oxide gas, so ensure adequate ventilation in the fume hood.
-
Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.
-
Test for Completion: Test the solution for the presence of excess nitrite using starch-iodide paper. A blue color indicates that excess nitrite is present and the azide decomposition is complete.
-
Neutralization and Disposal: Once the reaction is complete, neutralize the solution with a base (e.g., sodium hydroxide) to a pH between 6 and 9. The resulting solution can then be disposed of according to your institution's guidelines for non-hazardous aqueous waste.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Concentration for Chemical Deactivation | ≤ 5% aqueous solution | |
| Sodium Nitrite Requirement | ~1.5 g of sodium nitrite per gram of azide (approx. 40% excess) | |
| Final pH for Disposal (after deactivation) | 6.0 - 9.0 |
Important Considerations:
-
Do not use metal spatulas for handling solid azides.
-
Avoid using halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.
-
Always consult your institution's specific safety and disposal protocols. The information provided here is a general guide and may need to be adapted to local regulations.
References
Safeguarding Your Research: Essential Protocols for Handling CalFluor 488 Azide
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with CalFluor 488 Azide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a water-soluble, fluorogenic azide probe utilized in click chemistry reactions.[1][2][3][4] While its primary hazard is associated with the azide group, proper handling and disposal are paramount to mitigate risks. Azide compounds are known for their potential toxicity and explosive nature under certain conditions.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Usage Notes |
| Hand Protection | Double Nitrile Gloves | Provides a preliminary barrier against incidental contact. Should be changed immediately if contamination is suspected. |
| Silver Shield Gloves | Recommended to be worn under nitrile gloves for enhanced protection, especially when handling higher concentrations or for prolonged periods. | |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and aerosols. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect skin and clothing from potential splashes. |
| Respiratory Protection | Fume Hood | All handling of this compound, especially when in solid form or when preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
Operational Protocol: From Receipt to Disposal
This step-by-step guide outlines the essential procedures for safely handling this compound throughout its lifecycle in the laboratory.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound at -20°C in a designated, clearly labeled area, protected from light.
-
Inventory: Maintain an accurate inventory of the amount of this compound in storage.
Preparation of Solutions:
-
Location: All manipulations, including weighing and dissolution, must be performed within a chemical fume hood.
-
Utensils: Use only non-metallic spatulas (e.g., plastic or ceramic) to handle the solid compound to avoid the formation of shock-sensitive metal azides.
-
Solvents: this compound is soluble in water and DMSO. Prepare solutions in appropriate, sealed containers.
-
Labeling: Clearly label all solutions with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
Experimental Use:
-
Containment: Ensure all reactions involving this compound are performed in a well-contained manner, preferably within the fume hood.
-
Avoid Incompatibilities: Keep this compound away from strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals such as lead, copper, silver, and mercury, which can form explosive metal azides.
Spill Management:
-
Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Cleanup: Carefully collect the absorbed material into a designated hazardous waste container using non-metallic tools.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Large Spills: For large spills, evacuate the area immediately and follow your institution's emergency procedures.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the formation of hazardous compounds in plumbing systems.
Waste Segregation and Collection:
-
Dedicated Waste Container: All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste: Contains Azides" and list all chemical constituents.
-
No Drain Disposal: Under no circumstances should any solution containing this compound be disposed of down the drain. This can lead to the formation of explosive metal azides in the plumbing.
Chemical Deactivation (for Dilute Solutions):
For dilute aqueous solutions (≤5%) of azide-containing waste, chemical deactivation can be performed to render the waste non-hazardous before final disposal. This procedure must be carried out in a chemical fume hood.
Protocol for Deactivation with Nitrous Acid:
-
Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, place the dilute azide solution.
-
Reagent Preparation: Prepare a fresh 20% aqueous solution of sodium nitrite.
-
Acidification: While stirring, slowly add a 20% aqueous solution of sulfuric acid to the sodium nitrite solution in the dropping funnel. This will generate nitrous acid.
-
Reaction: Slowly add the nitrous acid solution to the azide-containing waste. The reaction will produce nitrogen gas. Ensure adequate ventilation as nitric oxide may also be generated.
-
Completion: Continue stirring for at least one hour to ensure the complete destruction of the azide.
-
Neutralization: After confirming the absence of residual azide (e.g., using a colorimetric test with ferric chloride), neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9.
-
Final Disposal: The neutralized, deactivated solution can then be disposed of as regular chemical waste according to your institution's guidelines.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
